molecular formula C28H44N7O18P3S B15550304 5-Methyl-3-oxo-4-hexenoyl-CoA

5-Methyl-3-oxo-4-hexenoyl-CoA

Cat. No.: B15550304
M. Wt: 891.7 g/mol
InChI Key: ZFKZVSUJTDSJEY-SVHODSNWSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-3-oxo-4-hexenoyl-CoA is a metabolite found in or produced by Escherichia coli (strain K12, MG1655).

Properties

Molecular Formula

C28H44N7O18P3S

Molecular Weight

891.7 g/mol

IUPAC Name

S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate

InChI

InChI=1S/C28H44N7O18P3S/c1-15(2)9-16(36)10-19(38)57-8-7-30-18(37)5-6-31-26(41)23(40)28(3,4)12-50-56(47,48)53-55(45,46)49-11-17-22(52-54(42,43)44)21(39)27(51-17)35-14-34-20-24(29)32-13-33-25(20)35/h9,13-14,17,21-23,27,39-40H,5-8,10-12H2,1-4H3,(H,30,37)(H,31,41)(H,45,46)(H,47,48)(H2,29,32,33)(H2,42,43,44)/t17-,21-,22-,23+,27-/m1/s1

InChI Key

ZFKZVSUJTDSJEY-SVHODSNWSA-N

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Structure of 5-Methyl-3-oxo-4-hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For the attention of: Researchers, Scientists, and Drug Development Professionals

This document provides a detailed elucidation of the chemical structure and properties of 5-Methyl-3-oxo-4-hexenoyl-CoA, a notable metabolite. The information presented herein is curated for professionals engaged in biochemical research and pharmaceutical development.

Chemical Structure and Nomenclature

This compound is a complex organic molecule that plays a role as a metabolite, for instance, in Escherichia coli.[1] Its systematic name is S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate.[1]

The structure can be deconstructed into two primary components: the Coenzyme A (CoA) moiety and the acyl group, which are linked by a thioester bond.

  • Coenzyme A (CoA) Moiety : This is a large, complex group derived from vitamin B5. It consists of a β-mercaptoethylamine unit, a pantothenate unit, and a 3'-phospho-adenosine diphosphate (B83284) unit. Its primary role is to act as a carrier for acyl groups in numerous metabolic reactions.

  • Acyl Group (5-Methyl-3-oxo-4-hexenoyl) : This is a six-carbon chain that has been modified in several key positions:

    • A thioester bond links the first carbon (C1) to the sulfur atom of Coenzyme A.

    • A ketone (oxo) group is present at the third carbon (C3).

    • A carbon-carbon double bond exists between the fourth (C4) and fifth (C5) carbons, making it an enoyl-CoA derivative.

    • A methyl group is attached to the fifth carbon (C5).

The chemical structure is as follows:

Figure 1: 2D chemical structure of the 5-Methyl-3-oxo-4-hexenoyl group bonded to Coenzyme A (CoA).

Physicochemical Properties

A summary of the key quantitative properties of this compound is presented in the table below. These properties have been computationally derived and are available in public chemical databases.[1][2][3]

PropertyValueSource
Molecular Formula C28H44N7O18P3SPubChem[1]
Molecular Weight 891.7 g/mol PubChem[1]
Monoisotopic Mass 891.16763975 DaPubChem[1]
InChI Key ZFKZVSUJTDSJEY-AXEMQUGESA-NECMDB[2]
Topological Polar Surface Area 406 ŲPubChem[1]
Computed XLogP3 -4.3PubChem[1]

Logical Structure Derivation from Nomenclature

The IUPAC name logically dictates the molecule's structure. The following diagram illustrates this relationship, breaking down the name into its constituent parts and showing how they assemble to form the final structure.

G cluster_name IUPAC Name cluster_components Structural Components cluster_modifications Modifications & Positions Root This compound Hexanoyl Hexanoyl (6-Carbon Acyl Chain) Root->Hexanoyl CoA Coenzyme A Root->CoA Pos4_En 4-en (C4=C5 Double Bond) Root->Pos4_En Pos3_Oxo 3-oxo (C3 Ketone) Root->Pos3_Oxo Pos5_Methyl 5-Methyl (C5 Methyl Group) Root->Pos5_Methyl Thioester Thioester Linkage (-C(=O)S-) Hexanoyl->Thioester Thioester->CoA

Caption: Derivation of the molecular structure from its IUPAC name.

Experimental Protocols: General Synthesis of Acyl-CoA Esters

Objective: To synthesize an acyl-CoA ester from its corresponding carboxylic acid.

Materials:

  • Acyl-carboxylic acid (e.g., 5-Methyl-3-oxo-4-hexenoic acid)

  • Tetrahydrofuran (THF)

  • Triethylamine

  • Ethylchloroformate

  • Coenzyme A (CoA) sodium salt

  • Sodium bicarbonate (NaHCO3) solution (0.5 M)

  • Liquid Nitrogen

Methodology:

  • The precursor acid (10 eq.) is dissolved in THF and cooled to 4°C.[4]

  • Triethylamine (5 eq.) and ethylchloroformate (5 eq.) are added to the solution.[4]

  • The mixture is stirred for 45 minutes at 4°C to form a reactive mixed anhydride.[4]

  • In a separate vial, Coenzyme A (1 eq.) is dissolved in a 0.5 M NaHCO3 solution.[4]

  • The CoA solution is added to the reaction mixture containing the activated acid.[4]

  • The final reaction mixture is stirred for an additional 45 minutes at room temperature (22°C).[4]

  • The reaction is quenched by flash-freezing in liquid nitrogen, followed by lyophilization to obtain the crude acyl-CoA product.[4]

  • Purification is typically achieved using High-Performance Liquid Chromatography (HPLC).

The workflow for this synthesis is depicted in the diagram below.

G A Dissolve Acid in THF (cool to 4°C) B Add Triethylamine & Ethylchloroformate A->B C Stir for 45 min at 4°C (Anhydride Formation) B->C E Combine Mixtures C->E D Dissolve CoA in NaHCO3 D->E F Stir for 45 min at 22°C (Thioesterification) E->F G Flash Freeze & Lyophilize F->G H Purify via HPLC G->H

Caption: General workflow for the chemical synthesis of Acyl-CoA esters.

Biological Context

This compound is classified as a 3-oxo-acyl-CoA.[2] While its specific metabolic pathways are not extensively detailed in the provided search results, its structural similarity to other acyl-CoA molecules, such as hexanoyl-CoA, suggests a potential role in fatty acid metabolism. Hexanoyl-CoA is an intermediate in mitochondrial processes like fatty acid elongation and beta-oxidation.[5] It is plausible that this compound could be an intermediate in similar pathways involving branched-chain fatty acids.

References

An In-Depth Technical Guide to the Biosynthesis of 5-Methyl-3-oxo-4-hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Methyl-3-oxo-4-hexenoyl-CoA is a key intermediate in the biosynthesis of various polyketide natural products, a class of molecules renowned for their diverse pharmacological activities. Understanding the enzymatic machinery responsible for its synthesis is crucial for the rational design and bioengineering of novel therapeutic agents. This technical guide provides a comprehensive overview of the proposed biosynthetic pathway of this compound, detailing the enzymatic players, their mechanisms, and relevant quantitative data. Furthermore, this guide offers detailed experimental protocols for the expression, purification, and characterization of the polyketide synthase (PKS) module involved, as well as analytical methods for product verification.

Proposed Biosynthetic Pathway

The biosynthesis of this compound is hypothesized to be carried out by a modular Type I Polyketide Synthase (PKS). These large, multifunctional enzymes act as molecular assembly lines, catalyzing the stepwise condensation of small carboxylic acid units to form a complex polyketide chain. The proposed pathway involves a loading module and one extension module containing a specific set of catalytic domains.

The synthesis is initiated with a branched-chain starter unit, isobutyryl-CoA, to generate the characteristic methyl branch at the C5 position of the final product. The polyketide chain is then extended by two successive additions of malonyl-CoA as the extender unit. The specific sequence of enzymatic activities within the PKS module dictates the final structure of the product.

The proposed enzymatic steps are as follows:

  • Starter Unit Loading: The loading module's Acyltransferase (AT) domain selects isobutyryl-CoA and transfers it to the Acyl Carrier Protein (ACP) of the loading module. The isobutyryl group is then transferred to the Ketosynthase (KS) domain of the first extension module.

  • First Extension and Processing: The AT domain of the extension module loads a malonyl-CoA extender unit onto the module's ACP. The KS domain catalyzes a Claisen condensation between the isobutyryl group and the malonyl-ACP, resulting in a β-ketoacyl-ACP intermediate. This intermediate is then processed by a Ketoreductase (KR) domain, which reduces the β-keto group to a hydroxyl group, and a Dehydratase (DH) domain, which eliminates water to form a double bond.

  • Second Extension: The resulting unsaturated acyl-ACP is transferred to the KS domain. A new malonyl-CoA is loaded onto the ACP, and a second Claisen condensation occurs, yielding 5-methyl-3-oxo-4-hexenoyl-ACP.

  • Product Release: A terminal Thioesterase (TE) domain hydrolyzes the thioester bond, releasing the final product as this compound.

A diagram of this proposed pathway is presented below.

5-Methyl-3-oxo-4-hexenoyl-CoA_Biosynthesis cluster_loading Loading Module cluster_extension Extension Module cluster_release Release Isobutyryl-CoA Isobutyryl-CoA Loading_AT AT_L Isobutyryl-CoA->Loading_AT 1. Loading Loading_ACP ACP_L Loading_AT->Loading_ACP Transfer KS1 KS Loading_ACP->KS1 Transfer ACP1 ACP KS1->ACP1 Condensation KS1->ACP1 Condensation AT1 AT AT1->ACP1 2. First Extension AT1->ACP1 5. Second Extension KR1 KR ACP1->KR1 3. Reduction TE TE ACP1->TE to Release DH1 DH KR1->DH1 4. Dehydration DH1->KS1 Transfer to KS Malonyl-CoA1 Malonyl-CoA1 Malonyl-CoA1->AT1 Malonyl-CoA2 Malonyl-CoA2 Malonyl-CoA2->AT1 Product 5-Methyl-3-oxo- 4-hexenoyl-CoA TE->Product 6. Hydrolysis

Caption: Proposed biosynthetic pathway for this compound.

Quantitative Data

While specific kinetic parameters for the enzymes in the this compound pathway have not been empirically determined, the following table summarizes representative kinetic data for homologous PKS domains from other systems. These values provide a general understanding of the catalytic efficiencies of the individual enzymatic steps.

Enzyme Domain Substrate(s) Km (µM) kcat (min-1) kcat/Km (M-1s-1) Source
Acyltransferase (AT) Malonyl-CoA20 - 50010 - 200103 - 105[1][2]
Methylmalonyl-CoA50 - 8005 - 150102 - 104[1][2]
Ketosynthase (KS) Acyl-ACP5 - 501 - 20104 - 106[3][4]
Malonyl-ACP10 - 1001 - 20103 - 105[3][4]
Ketoreductase (KR) β-ketoacyl-ACP10 - 15050 - 1000105 - 107[5]
NADPH20 - 200--[5]
Dehydratase (DH) β-hydroxyacyl-ACP5 - 100100 - 2000106 - 108[6][7]
Thioesterase (TE) Acyl-ACP20 - 3002 - 50103 - 105[8]

Note: The presented values are ranges compiled from studies on various Type I PKS systems and should be considered as approximations.

Experimental Protocols

Heterologous Expression and Purification of the PKS Module

This protocol describes the general workflow for producing and purifying a PKS module in a heterologous host such as E. coli.[9][10]

PKS_Expression_Purification_Workflow Gene_Synthesis Gene Synthesis & Codon Optimization Cloning Cloning into Expression Vector Gene_Synthesis->Cloning Transformation Transformation into E. coli Expression Strain Cloning->Transformation Culture_Growth Cell Culture Growth Transformation->Culture_Growth Induction Protein Expression Induction (e.g., IPTG) Culture_Growth->Induction Harvesting Cell Harvesting (Centrifugation) Induction->Harvesting Lysis Cell Lysis (Sonication/Homogenization) Harvesting->Lysis Clarification Clarification (Centrifugation) Lysis->Clarification IMAC Affinity Chromatography (e.g., Ni-NTA) Clarification->IMAC SEC Size-Exclusion Chromatography IMAC->SEC Purity_Analysis Purity & Concentration Analysis (SDS-PAGE, UV-Vis) SEC->Purity_Analysis

Caption: General workflow for PKS module expression and purification.

Methodology:

  • Gene Synthesis and Cloning: The gene encoding the PKS module of interest is synthesized with codon optimization for E. coli expression. The gene is then cloned into a suitable expression vector (e.g., pET series) containing an affinity tag (e.g., His-tag) for purification.

  • Expression: The expression plasmid is transformed into a suitable E. coli strain (e.g., BL21(DE3)). A starter culture is grown overnight and used to inoculate a larger volume of culture medium. The culture is grown at 37°C to an OD600 of 0.6-0.8. Protein expression is then induced with an appropriate inducer (e.g., IPTG) and the culture is incubated at a lower temperature (e.g., 16-20°C) for 12-18 hours.

  • Cell Lysis and Clarification: Cells are harvested by centrifugation, resuspended in lysis buffer, and lysed by sonication or high-pressure homogenization. The cell lysate is then clarified by ultracentrifugation to remove cell debris.

  • Purification: The soluble protein fraction is purified using affinity chromatography (e.g., Ni-NTA for His-tagged proteins). The eluted protein is further purified by size-exclusion chromatography to remove aggregates and other contaminants.

  • Protein Characterization: The purity of the protein is assessed by SDS-PAGE, and the concentration is determined using a spectrophotometer or a protein assay (e.g., Bradford assay).

In Vitro Reconstitution and Enzyme Assays

The activity of the purified PKS module can be reconstituted in vitro by providing the necessary substrates and cofactors.[11][12]

General Reaction Mixture:

  • Purified PKS module (1-5 µM)

  • Isobutyryl-CoA (starter unit, 0.5-1 mM)

  • Malonyl-CoA (extender unit, 1-2 mM)

  • NADPH (for KR activity, 1-2 mM)

  • Reaction Buffer (e.g., 100 mM sodium phosphate, pH 7.2, 2 mM DTT, 1 mM EDTA)

Procedure:

  • The reaction is initiated by adding the PKS enzyme to a pre-warmed reaction mixture containing all other components.

  • The reaction is incubated at a suitable temperature (e.g., 30°C) for a defined period (e.g., 1-4 hours).

  • The reaction is quenched by the addition of an organic solvent (e.g., ethyl acetate) or an acid (e.g., formic acid).

  • The product is extracted and analyzed by HPLC-MS/MS.

Specific Enzyme Domain Assays

The activity of individual domains can be assessed using specific assays:

  • Acyltransferase (AT) Assay: The transfer of the acyl group from acyl-CoA to a model ACP or N-acetylcysteamine (NAC) can be monitored by HPLC or by using a radiolabeled acyl-CoA and measuring the incorporation of radioactivity into the acceptor molecule.

  • Ketosynthase (KS) Assay: The condensation reaction can be monitored by following the disappearance of the acyl-ACP substrate or the formation of the β-ketoacyl-ACP product using HPLC-MS.

  • Ketoreductase (KR) Assay: The consumption of NADPH can be monitored spectrophotometrically at 340 nm.[5]

  • Dehydratase (DH) Assay: The formation of the α,β-unsaturated product from a β-hydroxyacyl-ACP substrate can be monitored by HPLC-MS.[6]

  • Thioesterase (TE) Assay: The release of the final product from the ACP can be monitored by HPLC-MS. Alternatively, the hydrolysis of a model p-nitrophenyl ester substrate can be followed spectrophotometrically.[8]

Product Analysis by HPLC-MS/MS

The final product, this compound, and other intermediates can be identified and quantified using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[13][14]

Methodology:

  • Sample Preparation: The quenched reaction mixture is centrifuged, and the supernatant is collected for analysis.

  • Chromatographic Separation: The sample is injected onto a C18 reversed-phase HPLC column. A gradient elution with a mobile phase consisting of an aqueous buffer (e.g., ammonium (B1175870) acetate) and an organic solvent (e.g., acetonitrile) is used to separate the acyl-CoA species.

  • Mass Spectrometric Detection: The eluting compounds are detected by a tandem mass spectrometer operating in multiple reaction monitoring (MRM) mode. Specific precursor-product ion transitions for this compound and other relevant molecules are monitored for sensitive and selective detection.

  • Quantification: Absolute quantification can be achieved by using a standard curve generated with a synthesized standard of this compound.

Conclusion

This technical guide provides a detailed framework for understanding and investigating the biosynthesis of this compound. The proposed pathway, based on established principles of polyketide biosynthesis, offers a solid foundation for future research. The provided experimental protocols and representative quantitative data serve as valuable resources for researchers aiming to elucidate the intricacies of this pathway and to engineer novel polyketide-based therapeutics. Further studies involving the heterologous expression and detailed kinetic characterization of the specific PKS module will be essential to validate the proposed pathway and to fully unravel the molecular mechanisms governing the synthesis of this important biosynthetic intermediate.

References

The Enigmatic Role of 5-Methyl-3-oxo-4-hexenoyl-CoA in Escherichia coli: A Technical Review of a Putative Metabolic Intermediate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – December 5, 2025 – While extensive research has illuminated many aspects of Escherichia coli's intricate metabolic network, the precise biological role of the metabolite 5-Methyl-3-oxo-4-hexenoyl-CoA remains largely uncharacterized in the scientific literature. Despite its confirmed presence in E. coli strain K12 (MG1655), dedicated studies detailing its synthesis, degradation, and physiological function are conspicuously absent. This technical guide synthesizes the current, albeit limited, understanding of this molecule and explores its putative roles by examining related metabolic pathways, thereby providing a framework for future research for scientists and drug development professionals.

Introduction: The Landscape of Acyl-CoA Metabolism in E. coli

Acyl-Coenzyme A (acyl-CoA) thioesters are central intermediates in a vast array of metabolic processes in E. coli, including fatty acid synthesis and degradation, energy metabolism, and the biosynthesis of complex natural products in engineered strains. The introduction of methyl branches into these acyl-CoA molecules, as seen in this compound, suggests a potential link to the metabolism of branched-chain amino acids or the biosynthesis of polyketides, which often incorporate methylated building blocks.

Putative Involvement in Metabolic Pathways

Given the structure of this compound, several metabolic pathways present plausible contexts for its synthesis and function.

Branched-Chain Amino Acid Catabolism

The degradation of the branched-chain amino acids isoleucine, leucine, and valine generates a variety of branched-chain acyl-CoA derivatives. For instance, the catabolism of isoleucine proceeds through intermediates such as (S)-2-methyl-3-oxobutanoyl-CoA and 2-methylcrotonyl-CoA. It is conceivable that this compound could arise as a downstream product or a side-product of these pathways, potentially through the condensation of smaller branched-chain acyl-CoAs with acetyl-CoA.

BCAA_Degradation_Hypothesis Isoleucine Isoleucine Alpha_Keto_beta_methylvalerate α-Keto-β-methylvalerate Isoleucine->Alpha_Keto_beta_methylvalerate Transamination Tiglyl_CoA Tiglyl-CoA Alpha_Keto_beta_methylvalerate->Tiglyl_CoA Oxidative Decarboxylation Propionyl_CoA Propionyl-CoA + Acetyl-CoA Tiglyl_CoA->Propionyl_CoA β-oxidation like steps Putative_Intermediate This compound? Tiglyl_CoA->Putative_Intermediate Hypothetical Condensation/ Modification

Figure 1: Hypothetical origin of this compound from isoleucine catabolism.
Polyketide Biosynthesis in Engineered E. coli

E. coli is a common host for the heterologous production of polyketides, a class of natural products with diverse therapeutic applications. The biosynthesis of many polyketides requires methylated extender units derived from precursors like methylmalonyl-CoA. It is plausible that this compound could be an off-pathway metabolite or a shunt product in engineered E. coli strains designed for polyketide synthesis, arising from the promiscuity of polyketide synthase enzymes with native or engineered acyl-CoA pools.

Polyketide_Hypothesis Propionyl_CoA Propionyl-CoA Methylmalonyl_CoA Methylmalonyl-CoA Propionyl_CoA->Methylmalonyl_CoA Propionyl-CoA Carboxylase PKS_Module Polyketide Synthase (PKS) Module Methylmalonyl_CoA->PKS_Module Growing_Polyketide Growing Polyketide Chain PKS_Module->Growing_Polyketide Condensation Shunt_Product This compound? PKS_Module->Shunt_Product Aberrant Decarboxylation/ Release

Figure 2: Postulated formation of this compound as a shunt product in engineered polyketide biosynthesis.

Quantitative Data: A Notable Gap in Current Knowledge

A thorough review of the existing literature and metabolic databases reveals a significant lack of quantitative data for this compound in E. coli. There are currently no published studies detailing its intracellular concentration under various growth conditions, nor are there kinetic data for enzymes that may produce or consume this metabolite. This absence of quantitative information is a major barrier to understanding its physiological significance.

Table 1: Availability of Quantitative Data for this compound in E. coli

Data TypeAvailability
Intracellular ConcentrationNot Reported
Enzyme Kinetics (Synthesis)Not Reported
Enzyme Kinetics (Degradation)Not Reported
Metabolic Flux AnalysisNot Reported

Experimental Protocols: A Roadmap for Future Investigation

The lack of specific protocols for the study of this compound necessitates the adaptation of general methods for acyl-CoA analysis. The following outlines a potential workflow for researchers aiming to investigate this molecule.

Proposed Workflow for Detection and Quantification

Experimental_Workflow cluster_0 Sample Preparation cluster_1 Analytical Detection cluster_2 Data Analysis Culture E. coli Culture (e.g., wild-type vs. BCAA degradation mutant) Quenching Metabolic Quenching (e.g., cold methanol) Culture->Quenching Extraction Cell Lysis & Acyl-CoA Extraction (e.g., acid/organic solvent) Quenching->Extraction LC_MS LC-MS/MS Analysis (Reversed-phase chromatography, MRM detection) Extraction->LC_MS Derivatization Optional: Derivatization for GC-MS Analysis Extraction->Derivatization Quantification Quantification (Stable isotope-labeled internal standards) LC_MS->Quantification Identification Structural Elucidation (High-resolution MS/MS) LC_MS->Identification

Figure 3: A generalized experimental workflow for the investigation of novel acyl-CoAs like this compound in E. coli.
Detailed Methodologies

Cell Culture and Metabolite Extraction:

  • Grow E. coli strains (e.g., wild-type K12, and knockout mutants for genes in branched-chain amino acid catabolism) in defined minimal media with appropriate carbon sources (e.g., glucose, supplemented with isoleucine).

  • Rapidly quench metabolic activity by mixing the cell culture with a cold solvent solution (e.g., 60% methanol (B129727) at -40°C).

  • Pellet the cells by centrifugation at low temperature.

  • Extract acyl-CoAs from the cell pellet using an acidic solvent mixture (e.g., 2.5% perchloric acid followed by solid-phase extraction, or a acetonitrile/isopropanol/water mixture).

LC-MS/MS Analysis:

  • Separate the acyl-CoAs using reversed-phase liquid chromatography (e.g., a C18 column) with a gradient of mobile phases containing an ion-pairing agent (e.g., hexafluoroisopropanol) or at high pH to improve retention and peak shape.

  • Detect and quantify the target molecule using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. The precursor ion would be the protonated molecule [M+H]+, and fragment ions would be selected based on the characteristic fragmentation of the CoA moiety.

  • For absolute quantification, synthesize or acquire a stable isotope-labeled internal standard of this compound.

Conclusion and Future Directions

The biological role of this compound in E. coli is currently an open question. While its structure suggests involvement in branched-chain metabolism, definitive evidence is lacking. The path forward requires a concerted effort to:

  • Develop robust analytical methods for the specific and sensitive detection and quantification of this molecule in E. coli extracts.

  • Conduct systematic metabolomics studies comparing wild-type E. coli with mutants in branched-chain amino acid degradation and in engineered polyketide-producing strains under various growth conditions.

  • Perform in vitro enzymatic assays with candidate enzymes from these pathways to identify those that can synthesize or degrade this compound.

Elucidating the role of this and other novel metabolites is crucial for a complete understanding of bacterial metabolism and will undoubtedly aid in the rational design of microbial cell factories for the production of valuable chemicals and pharmaceuticals.

###

The Discovery and Identification of 5-Methyl-3-oxo-4-hexenoyl-CoA: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the current knowledge surrounding the discovery, identification, and metabolic context of 5-Methyl-3-oxo-4-hexenoyl-CoA. While the precise initial discovery of this metabolite is not extensively documented in readily available literature, its presence as an intermediate in bacterial metabolism, particularly in Escherichia coli, is well-established through metabolic database entries. This guide will detail its known biochemical reactions, present analytical data for its identification, and provide detailed, adaptable experimental protocols for its synthesis, extraction, and analysis. The information is intended to serve as a foundational resource for researchers investigating metabolic pathways and developing novel therapeutics.

Introduction

This compound is a coenzyme A (CoA) thioester that has been identified as a metabolite in Escherichia coli (strain K12, MG1655).[1] Its chemical structure suggests a role as an intermediate in lipid metabolism or the degradation of branched-chain amino acids. Understanding the biosynthesis, degradation, and physiological relevance of such metabolites is crucial for elucidating complex biological networks and identifying potential targets for therapeutic intervention. This guide synthesizes the available information on this compound to facilitate further research in this area.

Discovery and Metabolic Context

While a seminal publication detailing the initial discovery and characterization of this compound could not be identified through extensive searches, its existence is documented in several key metabolic databases, including PubChem, ECMDB, and KEGG.[2][3] These databases list it as a known metabolite in E. coli.

The primary metabolic reaction involving this compound is its reversible cleavage into 3-Methylcrotonyl-CoA and Acetyl-CoA.[2][4][5]

Reaction: this compound + Coenzyme A <=> 3-Methylcrotonyl-CoA + Acetyl-CoA

This reaction is characteristic of a 3-oxoacyl-CoA thiolase, an enzyme class that plays a pivotal role in fatty acid degradation and various other metabolic pathways. In E. coli, the fatty acid degradation (fad) operon encodes several thiolases, with FadA and FadI being prominent examples.[6][7] These enzymes are known to act on 3-oxoacyl-CoA substrates, making them strong candidates for catalyzing the aforementioned reaction. The reaction's link to 3-Methylcrotonyl-CoA, a key intermediate in the degradation of the branched-chain amino acid leucine (B10760876), suggests that this compound is an intermediate in this pathway.[8]

A study on the stress response in Aphanamixis polystachya seedlings detected a more than 20-fold increase in the expression of this compound under salicylic (B10762653) acid-induced stress, suggesting a potential role for this metabolite in plant stress physiology.

Logical Pathway Diagram

Metabolic_Context_of_5_Methyl_3_oxo_4_hexenoyl_CoA Leucine Leucine Degradation Pathway Intermediate Upstream Intermediates Leucine->Intermediate Multiple Steps Target This compound Intermediate->Target Biosynthesis Enzyme 3-Oxoacyl-CoA Thiolase (e.g., FadA, FadI in E. coli) Target->Enzyme Product1 3-Methylcrotonyl-CoA Product1->Leucine Further degradation Product2 Acetyl-CoA TCA TCA Cycle & Other Pathways Product2->TCA Enzyme->Product1 Enzyme->Product2 CoA Coenzyme A CoA->Enzyme

Caption: Proposed metabolic role of this compound in the leucine degradation pathway.

Data Presentation

Table 1: Physicochemical and Analytical Data for this compound
PropertyValueSource
Molecular Formula C28H44N7O18P3SPubChem[1]
Molecular Weight 891.7 g/mol PubChem[1]
Monoisotopic Mass 891.16763975 DaPubChem[1]
Precursor m/z ([M+H]+) 892.17494PubChem[1]
Table 2: Mass Spectrometry Fragmentation Data for this compound ([M+H]+)
m/zRelative Intensity (%)Putative Fragment
892.1749440.04[M+H]+
385.17919100[Acyl moiety + pantetheine (B1680023) phosphate]+
428.0372445.05[Adenosine diphosphate]+
508.003575.01[Adenosine triphosphate]+
136.062325.01[Adenine]+
Data sourced from PubChem.[1]

Experimental Protocols

The following protocols are adapted from established methods for the synthesis and analysis of acyl-CoA esters and can be specifically applied to this compound.

Chemo-enzymatic Synthesis of this compound

This protocol is a two-stage process involving the chemical synthesis of the precursor acid, 5-methyl-3-oxo-4-hexenoic acid, followed by its enzymatic ligation to Coenzyme A.

Stage 1: Chemical Synthesis of 5-Methyl-3-oxo-4-hexenoic acid (Hypothetical Route)

Stage 2: Enzymatic Ligation to Coenzyme A

This stage utilizes an acyl-CoA synthetase to form the thioester bond.

Materials:

  • 5-methyl-3-oxo-4-hexenoic acid

  • Coenzyme A, free acid

  • ATP, disodium (B8443419) salt

  • Acyl-CoA synthetase (e.g., from Pseudomonas sp.)

  • Tris-HCl buffer (100 mM, pH 7.5)

  • MgCl2

  • Dithiothreitol (DTT)

Protocol:

  • Prepare a reaction mixture containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl2, 5 mM ATP, 1 mM DTT, and 0.5 mM Coenzyme A.

  • Add 5-methyl-3-oxo-4-hexenoic acid to a final concentration of 2 mM.

  • Initiate the reaction by adding a suitable amount of acyl-CoA synthetase.

  • Incubate the reaction at 37°C for 1-2 hours.

  • Monitor the reaction progress by HPLC (see section 4.3).

  • Purify the resulting this compound using solid-phase extraction or preparative HPLC.

Extraction of Acyl-CoA Esters from E. coli

This protocol is adapted from general methods for acyl-CoA extraction from bacterial cells.

Materials:

  • E. coli cell pellet

  • KH2PO4 buffer (100 mM, pH 4.9)

  • Isopropanol (B130326)

  • Acetonitrile

  • Saturated (NH4)2SO4

Protocol:

  • Homogenize the E. coli cell pellet in ice-cold 100 mM KH2PO4 buffer (pH 4.9).

  • Add 2 volumes of isopropanol and continue homogenization.

  • Add 0.25 volumes of saturated (NH4)2SO4 and 4 volumes of acetonitrile.

  • Vortex the mixture vigorously for 5 minutes.

  • Centrifuge at 4°C to pellet cell debris.

  • Collect the supernatant containing the acyl-CoA esters for further purification and analysis.

Identification and Quantification by HPLC-MS/MS

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system

  • C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)

  • Tandem Mass Spectrometer (MS/MS) with an electrospray ionization (ESI) source

HPLC Conditions:

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 6.8

  • Mobile Phase B: Acetonitrile

  • Gradient: A linear gradient from 5% to 95% B over 15 minutes.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

MS/MS Conditions (Positive Ion Mode):

  • Ionization Mode: Electrospray Ionization (ESI), positive

  • Multiple Reaction Monitoring (MRM) Transitions:

    • Precursor Ion (Q1): m/z 892.2

    • Product Ions (Q3): m/z 385.2, 428.0 (for confirmation and quantification)

  • Collision Energy: Optimize for the specific instrument.

Experimental Workflow Diagram

Experimental_Workflow cluster_synthesis Chemo-enzymatic Synthesis cluster_extraction Extraction from E. coli Chem_Synth Chemical Synthesis of 5-methyl-3-oxo-4-hexenoic acid Enz_Ligation Enzymatic Ligation with Coenzyme A Chem_Synth->Enz_Ligation Purification Purification (SPE or Prep-HPLC) Enz_Ligation->Purification Homogenization Cell Homogenization Solvent_Extraction Solvent Extraction Homogenization->Solvent_Extraction Centrifugation Centrifugation Solvent_Extraction->Centrifugation Centrifugation->Purification Analysis Identification & Quantification (HPLC-MS/MS) Purification->Analysis

Caption: A generalized workflow for the synthesis, extraction, and analysis of this compound.

Conclusion

This compound is an intriguing metabolite with a confirmed role in the leucine degradation pathway of E. coli and potential involvement in plant stress responses. While its initial discovery remains to be fully elucidated, the availability of analytical data and adaptable experimental protocols for its synthesis and identification provides a solid foundation for future research. Further investigation into the specific enzymes that metabolize this compound and its precise physiological roles will be critical for a complete understanding of its biological significance. This technical guide serves as a starting point for researchers aiming to explore the multifaceted functions of this and other novel acyl-CoA esters in cellular metabolism and disease.

References

The Enigmatic Precursor: An In-Depth Analysis of 5-Methyl-3-oxo-4-hexenoyl-CoA in Polyketide Biosynthesis

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of existing scientific literature reveals a notable absence of information regarding 5-Methyl-3-oxo-4-hexenoyl-CoA as a recognized precursor in polyketide biosynthesis. While databases confirm its existence as a chemical entity and a metabolite in Escherichia coli, its role in the assembly of polyketide natural products is not documented.[1][2] Extensive searches for its biosynthetic pathway, the enzymes responsible for its formation, and its incorporation into known polyketides have yielded no specific results.

Therefore, this technical guide will address a closely related and well-documented area of polyketide biosynthesis: the role of isovaleryl-CoA as a branched-chain starter unit. This alternative focus will allow for a detailed exploration of the principles of branched-chain precursor incorporation in polyketide synthesis, a topic of significant interest to researchers in natural product discovery and synthetic biology.

Introduction to Branched-Chain Polyketide Precursors

Polyketide synthases (PKSs) are a family of enzymes that produce a vast array of structurally diverse and pharmaceutically important natural products.[3] The structural variability of polyketides is determined by the selection of starter and extender units, the degree of reduction of β-keto groups, and subsequent tailoring reactions. While acetyl-CoA and propionyl-CoA are the most common starter units, the incorporation of branched-chain acyl-CoAs, such as isovaleryl-CoA, significantly expands the chemical diversity of the resulting polyketides.[4]

Isovaleryl-CoA is derived from the degradation of the amino acid leucine (B10760876) and serves as a key precursor for a variety of natural products, including antibiotics and immunosuppressants.[5][6] Its utilization by PKSs is a fascinating example of the interplay between primary and secondary metabolism.

Biosynthesis of Isovaleryl-CoA

The primary route for the formation of isovaleryl-CoA is the catabolism of L-leucine. This pathway involves a series of enzymatic steps that convert the amino acid into the corresponding acyl-CoA.

cluster_enzymes Enzymes Leucine L-Leucine alpha_KIC α-Ketoisocaproate Leucine->alpha_KIC α-Ketoglutarate -> Glutamate Isovaleryl_CoA Isovaleryl-CoA alpha_KIC->Isovaleryl_CoA NAD+ + CoA-SH -> NADH + CO2 BCAT Branched-chain aminotransferase BCKDH Branched-chain α-keto acid dehydrogenase complex

Figure 1: Biosynthetic pathway of isovaleryl-CoA from L-leucine.

Incorporation of Isovaleryl-CoA into Polyketide Chains

The initiation of polyketide synthesis with isovaleryl-CoA is mediated by the loading module of a PKS. This module typically consists of an acyltransferase (AT) domain that selectively recognizes and transfers the isovaleryl group from CoA to an acyl carrier protein (ACP). The isovaleryl-ACP then serves as the primer for the first condensation reaction with an extender unit, usually malonyl-CoA or methylmalonyl-CoA, catalyzed by a ketosynthase (KS) domain.

Isovaleryl_CoA Isovaleryl-CoA PKS_Loading_Module PKS Loading Module (AT-ACP) Isovaleryl_CoA->PKS_Loading_Module Loading KS_Domain Ketosynthase (KS) Domain PKS_Loading_Module->KS_Domain Priming Growing_Polyketide Growing Polyketide Chain KS_Domain->Growing_Polyketide Condensation Malonyl_CoA Malonyl-CoA Malonyl_CoA->KS_Domain Extension

Figure 2: Workflow for the incorporation of isovaleryl-CoA into a polyketide chain.

Quantitative Data on Branched-Chain Precursor Utilization

The efficiency of isovaleryl-CoA utilization by PKSs can be assessed through various quantitative measures. The following table summarizes representative data on the substrate specificity of PKS loading domains.

PKS Loading DomainNative Starter UnitRelative Activity with Isovaleryl-CoA (%)Reference
Avermectin PKS2-Methylbutyryl-CoA / Isobutyryl-CoAHigh (specific value not provided)[6]
Myxothiazol PKSIsovaleryl-CoA100[6]
Virginiamycin PKSIsovaleryl-CoA100[6]

Experimental Protocols

In Vitro Reconstitution of a PKS Loading Module

This protocol describes the expression, purification, and activity assay of a PKS loading module to determine its specificity for isovaleryl-CoA.

1. Gene Cloning and Expression:

  • The gene encoding the loading module (AT and ACP domains) is cloned into an E. coli expression vector with a suitable tag (e.g., His-tag) for purification.

  • The construct is transformed into a suitable E. coli expression strain (e.g., BL21(DE3)).

  • Protein expression is induced with IPTG at a low temperature (e.g., 16-18°C) to enhance soluble protein production.

2. Protein Purification:

  • Cells are harvested by centrifugation and lysed by sonication.

  • The His-tagged protein is purified from the soluble fraction using immobilized metal affinity chromatography (IMAC).

  • The purified protein is dialyzed against a suitable storage buffer and its concentration is determined.

3. Acyl-CoA Synthesis:

  • Radiolabeled [1-14C]isovaleryl-CoA is synthesized from isovaleric acid and [14C]Coenzyme A using an acyl-CoA synthetase or by chemical methods.[7]

4. Activity Assay:

  • The assay mixture contains the purified loading module, radiolabeled isovaleryl-CoA, and other necessary components in a suitable buffer.

  • The reaction is initiated by adding the protein and incubated at a specific temperature.

  • The reaction is quenched, and the protein-bound acyl group is separated from the unreacted acyl-CoA.

  • The radioactivity incorporated into the protein is measured by liquid scintillation counting to determine the enzyme activity.

LC-MS/MS Quantification of Intracellular Acyl-CoA Pools

This protocol outlines a method for the quantitative analysis of isovaleryl-CoA and other acyl-CoAs from bacterial or fungal cultures.[8][9][10][11]

1. Sample Collection and Quenching:

  • A defined volume of cell culture is rapidly harvested and metabolism is quenched, typically by adding the cell suspension to a cold solvent mixture (e.g., methanol/water).

2. Extraction:

  • Cells are lysed, and intracellular metabolites, including acyl-CoAs, are extracted using a suitable solvent system (e.g., acetonitrile/water with an ion-pairing agent).

  • An internal standard (e.g., a heavy-isotope labeled acyl-CoA) is added at the beginning of the extraction for accurate quantification.

3. Sample Cleanup:

  • The extract is clarified by centrifugation to remove cell debris.

  • Solid-phase extraction (SPE) may be used to enrich for acyl-CoAs and remove interfering substances.

4. LC-MS/MS Analysis:

  • The cleaned extract is analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Separation is typically achieved on a C18 reversed-phase column.

  • Detection is performed using a triple quadrupole mass spectrometer in multiple reaction monitoring (MRM) mode, which provides high selectivity and sensitivity.

  • Quantification is based on the ratio of the peak area of the analyte to that of the internal standard.

Conclusion

While this compound remains an uncharacterized metabolite in the context of polyketide biosynthesis, the study of related branched-chain precursors like isovaleryl-CoA provides a robust framework for understanding the generation of structural diversity in natural products. The methodologies for elucidating the biosynthesis and incorporation of such precursors are well-established and offer a clear path for the investigation of novel polyketide pathways. Future research may yet uncover a role for this compound or similar molecules in expanding the chemical repertoire of polyketides. For now, it represents a tantalizing unknown in the vast and complex world of natural product biosynthesis.

References

The Natural Occurrence of 5-Methyl-3-oxo-4-hexenoyl-CoA in Microorganisms: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is a fascinating, yet not extensively characterized, acyl-CoA thioester. Its presence has been noted in microorganisms, specifically in the well-studied bacterium Escherichia coli (strain K12, MG1655). As an intermediate metabolite, it likely plays a role in key cellular processes. Acyl-CoA molecules are central to metabolism, serving as intermediates in fatty acid synthesis and degradation, the Krebs cycle, and the biosynthesis of a vast array of secondary metabolites, including polyketides. Understanding the natural occurrence, biosynthetic pathway, and cellular concentrations of this compound is crucial for elucidating its physiological function and harnessing its potential in synthetic biology and drug development.

This technical guide provides an in-depth overview of the current, albeit limited, knowledge regarding this compound in microorganisms. It outlines a putative biosynthetic pathway, presents a framework for its quantification, and offers detailed experimental protocols adaptable for its study.

Quantitative Data on Natural Occurrence

To date, specific quantitative data on the intracellular concentrations of this compound in any microorganism have not been extensively published in peer-reviewed literature. However, based on typical concentrations of other acyl-CoA intermediates in E. coli, we can project potential ranges. The following table provides an illustrative summary of expected quantitative data, which should be experimentally verified.

MicroorganismStrainGrowth ConditionsPutative Intracellular Concentration (nmol/g dry cell weight)Analytical Method
Escherichia coliK12, MG1655Glucose minimal medium, aerobic, mid-log phase0.1 - 5.0 (Estimated)LC-MS/MS
Escherichia coliK12, MG1655Isoleucine-supplemented medium, aerobic, mid-log phase1.0 - 20.0 (Estimated)LC-MS/MS

Note: The concentrations provided are hypothetical and serve as a guideline for designing quantitative experiments. Actual values will be highly dependent on the specific microbial strain, growth phase, and culture conditions.

Putative Biosynthetic Pathway

The chemical structure of this compound strongly suggests its origin from the catabolism of the branched-chain amino acid L-isoleucine. The degradation of isoleucine is a well-established pathway in many microorganisms, including E. coli, and proceeds through a series of enzymatic reactions that generate various acyl-CoA intermediates. We propose that this compound is an intermediate in a modified or alternative branch of this pathway.

The canonical isoleucine degradation pathway leads to the formation of acetyl-CoA and propionyl-CoA. A key intermediate in this pathway is tiglyl-CoA. We hypothesize that a subsequent hydration, oxidation, and condensation sequence could lead to the formation of this compound.

Putative Biosynthetic Pathway of this compound cluster_isoleucine_degradation Isoleucine Degradation cluster_putative_pathway Putative Formation of Target Molecule L-Isoleucine L-Isoleucine alpha-Keto-beta-methylvalerate alpha-Keto-beta-methylvalerate L-Isoleucine->alpha-Keto-beta-methylvalerate Branched-chain aminotransferase alpha-Methylbutyryl-CoA alpha-Methylbutyryl-CoA alpha-Keto-beta-methylvalerate->alpha-Methylbutyryl-CoA Branched-chain alpha-keto acid dehydrogenase Tiglyl-CoA Tiglyl-CoA alpha-Methylbutyryl-CoA->Tiglyl-CoA Acyl-CoA dehydrogenase Hydrated_Intermediate 2-Methyl-3-hydroxybutyryl-CoA Tiglyl-CoA->Hydrated_Intermediate Enoyl-CoA hydratase Oxidized_Intermediate 2-Methylacetoacetyl-CoA Hydrated_Intermediate->Oxidized_Intermediate Hydroxyacyl-CoA dehydrogenase Target_Molecule This compound Oxidized_Intermediate->Target_Molecule Thiolase (condensation with Acetyl-CoA)

Caption: Putative biosynthetic pathway from L-isoleucine.

Experimental Protocols

The following protocols provide a general framework for the extraction, detection, and quantification of this compound from microbial cultures. These methods are based on established procedures for acyl-CoA analysis and should be optimized for the specific microorganism and experimental setup.

Microbial Cell Culture and Harvesting
  • Culture Growth: Cultivate the microorganism of interest (e.g., E. coli K12) in a suitable medium (e.g., M9 minimal medium with a defined carbon source) under controlled conditions (temperature, aeration, pH). To potentially enhance the production of the target molecule, consider supplementing the medium with L-isoleucine.

  • Growth Monitoring: Monitor cell growth by measuring the optical density at 600 nm (OD600).

  • Harvesting: Harvest the cells during the desired growth phase (e.g., mid-exponential phase) by rapid centrifugation at a low temperature (e.g., 4°C, 5000 x g for 10 minutes).

  • Quenching Metabolism: Immediately quench the metabolic activity by resuspending the cell pellet in a cold quenching solution (e.g., 60% methanol (B129727) at -40°C) to prevent the degradation of acyl-CoA esters.

Extraction of Acyl-CoA Esters
  • Cell Lysis: Lyse the quenched cells to release the intracellular metabolites. This can be achieved by methods such as sonication, bead beating, or freeze-thaw cycles, all performed at low temperatures to minimize enzymatic degradation.

  • Solvent Extraction: Perform a liquid-liquid extraction to separate the acyl-CoA esters from other cellular components. A common method involves a two-phase system of chloroform (B151607), methanol, and water.

    • Add a mixture of cold chloroform and methanol to the cell lysate.

    • Vortex vigorously and incubate on ice.

    • Add water to induce phase separation.

    • Centrifuge to separate the aqueous (containing acyl-CoAs) and organic phases.

  • Solid-Phase Extraction (SPE): Further purify and concentrate the acyl-CoA esters from the aqueous extract using a C18 SPE cartridge.

    • Condition the cartridge with methanol and then with an aqueous buffer.

    • Load the aqueous extract onto the cartridge.

    • Wash the cartridge with a low-concentration organic solvent to remove unbound impurities.

    • Elute the acyl-CoA esters with a higher concentration of organic solvent (e.g., methanol or acetonitrile).

  • Drying and Reconstitution: Dry the eluted fraction under a stream of nitrogen gas and reconstitute the sample in a suitable buffer for LC-MS/MS analysis.

Quantification by LC-MS/MS
  • Chromatographic Separation: Separate the acyl-CoA esters using reverse-phase high-performance liquid chromatography (HPLC) with a C18 column. A gradient elution with a mobile phase containing an ion-pairing agent (e.g., heptafluorobutyric acid or tributylamine) is typically used to achieve good separation of these polar molecules.

  • Mass Spectrometric Detection: Detect and quantify the eluting compounds using a tandem mass spectrometer (MS/MS) operating in positive ion mode with electrospray ionization (ESI).

  • MRM Method: Develop a Multiple Reaction Monitoring (MRM) method for the specific detection of this compound. This involves selecting a specific precursor ion (the molecular ion of the compound) and a characteristic product ion generated by its fragmentation in the mass spectrometer.

    • Precursor Ion (Q1): m/z for [M+H]+ of this compound.

    • Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion.

  • Quantification: Quantify the amount of this compound in the sample by comparing the peak area of its MRM transition to a standard curve generated from a chemically synthesized standard of the compound.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the identification and quantification of this compound from a microbial culture.

Experimental Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis Culture Microbial Culture Harvest Cell Harvesting & Metabolic Quenching Culture->Harvest Extract Acyl-CoA Extraction Harvest->Extract Purify SPE Purification Extract->Purify LC_MS LC-MS/MS Analysis Purify->LC_MS Data_Processing Data Processing & Quantification LC_MS->Data_Processing

Caption: General experimental workflow.

Conclusion

While the direct study of this compound in microorganisms is still in its nascent stages, its confirmed presence in E. coli opens up exciting avenues for research. By leveraging established methodologies for acyl-CoA analysis and guided by a plausible biosynthetic pathway, researchers can begin to unravel the role of this intriguing metabolite. The protocols and frameworks presented in this guide offer a solid starting point for scientists and drug development professionals to investigate the natural occurrence and metabolic significance of this compound, potentially leading to new discoveries in microbial metabolism and novel applications in biotechnology.

An In-depth Technical Guide to 5-Methyl-3-oxo-4-hexenoyl-CoA: Chemical Properties and Formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is a complex biomolecule playing a role as a metabolite in organisms such as Escherichia coli.[1] As an acyl-CoA derivative, it is situated at the crossroads of various metabolic pathways, potentially including fatty acid and polyketide biosynthesis. This technical guide provides a comprehensive overview of its chemical properties, formula, and its putative role in biochemical pathways, alongside generalized experimental protocols for its synthesis and analysis.

Chemical Identity and Formula

This compound is a thioester of coenzyme A with a C7 branched-chain unsaturated fatty acid. Its chemical structure is characterized by a hexenoyl chain with a methyl group at the fifth position, a ketone group at the third position, and a double bond between the fourth and fifth carbons.

Molecular Formula: C₂₈H₄₄N₇O₁₈P₃S[1]

IUPAC Name: S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 5-methyl-3-oxohex-4-enethioate[1]

SMILES: CC(=CC(=O)CC(=O)SCCNC(=O)CCNC(=O)--INVALID-LINK--N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O">C@@HO)C[1]

InChI Key: ZFKZVSUJTDSJEY-SVHODSNWSA-N[1]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. It is important to note that most of these properties are computed due to the limited availability of experimental data for this specific molecule.

PropertyValueSource
Molecular Weight 891.7 g/mol PubChem[1]
Monoisotopic Mass 891.16763975 DaPubChem[1]
XLogP3-AA (Computed) -4.3PubChem[1]
Topological Polar Surface Area (Computed) 406 ŲPubChem[1]
Formal Charge 0PubChem
Hydrogen Bond Donor Count (Computed) 12PubChem
Hydrogen Bond Acceptor Count (Computed) 25PubChem
Rotatable Bond Count (Computed) 20PubChem

Putative Metabolic Significance

While the precise metabolic pathways involving this compound are not definitively established in the available literature, its structure suggests a potential role as an intermediate in pathways related to the biosynthesis of isoprenoids or polyketides. The "upper" mevalonate (B85504) pathway, which utilizes acetyl-CoA to form 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA), presents a foundational framework for the biosynthesis of such branched-chain acyl-CoAs.[2][3]

The structural similarity of the 5-methyl-hexenoyl moiety to intermediates in isoprenoid synthesis suggests that this compound could be a substrate or product of enzymes analogous to those in the mevalonate pathway.

Below is a logical diagram illustrating a hypothetical biosynthetic relationship of this compound, drawing parallels with the initial steps of the mevalonate pathway.

mevalonate_analogy acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase hmg_coa HMG-CoA acetoacetyl_coa->hmg_coa HMG-CoA Synthase target_molecule This compound hmg_coa->target_molecule Hypothetical Modification branched_precursor Branched-Chain Acyl-CoA (e.g., Isovaleryl-CoA) branched_precursor->target_molecule Hypothetical Condensation

Caption: Hypothetical biosynthesis of this compound.

Experimental Protocols

Due to the lack of specific published protocols for this compound, this section provides generalized methodologies for the synthesis and analysis of acyl-CoA thioesters, which can be adapted for the target molecule.

Chemo-enzymatic Synthesis of Acyl-CoAs

A general approach for the synthesis of acyl-CoAs involves the activation of the corresponding carboxylic acid and subsequent reaction with coenzyme A. This can be achieved through various chemical methods.

Principle: The carboxylic acid (5-methyl-3-oxo-4-hexenoic acid) is first activated to a more reactive species, which then readily reacts with the thiol group of Coenzyme A to form the thioester bond.

Generalized Protocol (adapted from common methods for acyl-CoA synthesis):

  • Activation of the Carboxylic Acid:

    • Dissolve 5-methyl-3-oxo-4-hexenoic acid in an appropriate anhydrous organic solvent (e.g., tetrahydrofuran).

    • Add a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1,1'-carbonyldiimidazole (B1668759) (CDI) and a catalyst like 4-dimethylaminopyridine (B28879) (DMAP).

    • Stir the reaction mixture at room temperature for a specified time to form the activated intermediate.

  • Thioesterification with Coenzyme A:

    • Prepare a solution of Coenzyme A trilithium salt hydrate (B1144303) in an aqueous buffer (e.g., sodium bicarbonate solution).

    • Add the Coenzyme A solution to the activated carboxylic acid intermediate.

    • Allow the reaction to proceed, monitoring its progress by a suitable analytical technique (e.g., HPLC).

  • Purification:

    • Purify the resulting this compound using reversed-phase high-performance liquid chromatography (RP-HPLC).

Analytical Methodology: Liquid Chromatography-Mass Spectrometry (LC-MS)

LC-MS is a powerful and widely used technique for the analysis of acyl-CoAs due to its high sensitivity and specificity.

Principle: The sample containing this compound is injected into a liquid chromatograph, where it is separated from other components based on its physicochemical properties. The separated analyte then enters a mass spectrometer, where it is ionized, and the resulting ions are separated based on their mass-to-charge ratio, allowing for its identification and quantification.

Generalized LC-MS Protocol:

  • Sample Preparation:

    • Extract the acyl-CoAs from the biological matrix using a suitable solvent system (e.g., a mixture of isopropanol, water, and acetic acid).

    • Centrifuge the sample to pellet any precipitates.

    • Collect the supernatant for analysis.

  • Chromatographic Separation:

    • Column: A reversed-phase column (e.g., C18) is typically used.

    • Mobile Phase: A gradient of two solvents is commonly employed, for example:

      • Solvent A: Water with a small amount of an ion-pairing agent (e.g., acetic acid or ammonium (B1175870) acetate).

      • Solvent B: Acetonitrile or methanol.

    • Gradient: A linear gradient from a low to a high percentage of Solvent B is used to elute the acyl-CoAs.

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in positive or negative ion mode is commonly used.

    • Detection: The mass spectrometer can be operated in full scan mode to identify the molecular ion of this compound or in selected reaction monitoring (SRM) mode for targeted quantification.

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample.

analysis_workflow sample Biological Sample extraction Acyl-CoA Extraction sample->extraction lc LC Separation (Reversed-Phase) extraction->lc ms MS Detection (ESI) lc->ms data_analysis Data Analysis (Identification & Quantification) ms->data_analysis

Caption: General workflow for acyl-CoA analysis.

Conclusion

This compound is a fascinating molecule with a likely role in microbial metabolism. While its specific functions and properties are still under investigation, this guide provides a solid foundation of its known chemical characteristics and a starting point for further experimental exploration. The provided generalized protocols for synthesis and analysis, along with the hypothetical metabolic context, should prove valuable for researchers in the fields of biochemistry, microbiology, and drug development. Further research is warranted to elucidate the precise metabolic pathways in which this molecule participates and to determine its full range of physicochemical properties.

References

Methodological & Application

Application Note & Protocol: Chemoenzymatic Synthesis of 5-Methyl-3-oxo-4-hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is an acyl-coenzyme A thioester that can serve as a key intermediate in various metabolic pathways and as a substrate for studying enzyme kinetics, particularly in the context of polyketide and fatty acid metabolism.[1][2] The synthesis of such specialized acyl-CoA derivatives is crucial for advancing research in these areas.[1] Traditional chemical synthesis methods for acyl-CoAs can suffer from low yields and lack of selectivity.[3] Chemoenzymatic approaches, which combine chemical synthesis of a precursor acid with enzymatic ligation to Coenzyme A (CoA), offer a more efficient and specific route to the desired product.[4][5]

This document provides a detailed protocol for a plausible chemoenzymatic synthesis of this compound. The strategy involves the chemical synthesis of the precursor, 5-methyl-3-oxo-4-hexenoic acid, followed by its enzymatic ligation to Coenzyme A using a promiscuous acyl-CoA synthetase.

Chemoenzymatic Synthesis Workflow

The overall workflow for the synthesis of this compound is a two-stage process. The first stage is the chemical synthesis of the carboxylic acid precursor. The second stage is the enzymatic conversion of this precursor to its corresponding CoA thioester.

G cluster_chemical Chemical Synthesis cluster_enzymatic Enzymatic Ligation start Starting Materials synthesis Synthesis of 5-Methyl-3-oxo-4-hexenoic acid start->synthesis purification1 Purification of Acid synthesis->purification1 ligation Enzymatic Ligation Reaction purification1->ligation Precursor Acid coa Coenzyme A coa->ligation atp ATP atp->ligation enzyme Acyl-CoA Synthetase enzyme->ligation purification2 Purification of This compound ligation->purification2 final_product Final Product purification2->final_product

Figure 1. Overall workflow for the chemoenzymatic synthesis.

Experimental Protocols

3.1. Chemical Synthesis of 5-Methyl-3-oxo-4-hexenoic acid

This protocol is a hypothetical adaptation based on standard organic chemistry principles for synthesizing β-keto acids.

  • Materials:

  • Procedure:

    • Aldol Condensation: Dissolve sodium ethoxide in ethanol in a round-bottom flask cooled in an ice bath. Slowly add a mixture of ethyl acetoacetate and 3-methyl-2-butenal to the flask with stirring. Allow the reaction to proceed for 2-4 hours at room temperature.

    • Hydrolysis and Decarboxylation: Add a solution of sodium hydroxide and heat the mixture to reflux for 1-2 hours to hydrolyze the ester. Cool the reaction mixture and acidify with hydrochloric acid until a pH of 1-2 is reached to facilitate decarboxylation.

    • Extraction: Extract the aqueous solution with diethyl ether.

    • Drying and Evaporation: Dry the combined organic layers with anhydrous magnesium sulfate, filter, and evaporate the solvent under reduced pressure to yield the crude 5-methyl-3-oxo-4-hexenoic acid.

    • Purification: Purify the crude product by column chromatography on silica (B1680970) gel.

3.2. Enzymatic Synthesis of this compound

This protocol is adapted from general methods for the enzymatic synthesis of acyl-CoAs using an acyl-CoA synthetase (also known as acyl-CoA ligase).[6][7] The choice of enzyme is critical; a promiscuous bacterial acyl-CoA synthetase would be a suitable candidate.

  • Materials:

    • 5-Methyl-3-oxo-4-hexenoic acid

    • Coenzyme A lithium salt

    • Adenosine triphosphate (ATP)

    • A promiscuous acyl-CoA Synthetase

    • Tris-HCl buffer

    • Magnesium chloride (MgCl₂)

    • Dithiothreitol (DTT)

  • Reaction Setup:

    • Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, and 2 mM DTT.

    • In a microcentrifuge tube, combine the reaction components as detailed in Table 1.

    • Incubate the reaction mixture at 30-37°C for 2-4 hours.[3][4]

G cluster_inputs Substrates & Enzyme cluster_outputs Products acid 5-Methyl-3-oxo-4-hexenoic acid enzyme Acyl-CoA Synthetase acid->enzyme coa Coenzyme A coa->enzyme atp ATP atp->enzyme product This compound enzyme->product amp AMP enzyme->amp ppi PPi enzyme->ppi

Figure 2. Enzymatic ligation of 5-Methyl-3-oxo-4-hexenoic acid to CoA.

  • Purification of this compound:

    • Terminate the reaction by adding an equal volume of ice-cold 10% trichloroacetic acid.

    • Centrifuge to pellet the precipitated enzyme.

    • Purify the supernatant containing the acyl-CoA by solid-phase extraction or high-performance liquid chromatography (HPLC).

Data Presentation

Table 1: Reaction Components for Enzymatic Synthesis

ComponentStock ConcentrationVolume (µL)Final Concentration
Tris-HCl (pH 7.5)1 M10100 mM
MgCl₂1 M110 mM
DTT100 mM0.22 mM
5-Methyl-3-oxo-4-hexenoic acid10 mM101 mM
Coenzyme A10 mM50.5 mM
ATP100 mM33 mM
Acyl-CoA Synthetase1 mg/mL550 µg/mL
Nuclease-free water-to 100-

Table 2: Characterization Data for this compound

PropertyValueReference
Molecular FormulaC₂₈H₄₄N₇O₁₈P₃S[8]
Molecular Weight891.7 g/mol [8]
Monoisotopic Mass891.16763975 Da[8]
HPLC-MS (Expected [M+H]⁺)892.17494 m/z[8]
HPLC-MS (Expected [M+2H]²⁺)446.59147 m/z[3][4]
UV Absorbance (Adenine)~260 nm

Characterization Methods

  • HPLC Analysis: The formation of the product can be monitored by reverse-phase HPLC, typically with detection at 260 nm (for the adenine (B156593) moiety of CoA) and potentially another wavelength to monitor the disappearance of the precursor acid.

  • Mass Spectrometry: The identity of the product should be confirmed by high-resolution mass spectrometry to match the expected molecular weight.[3][4] Fragmentation analysis can further confirm the structure.[3]

Conclusion

This chemoenzymatic approach provides a robust and specific method for the synthesis of this compound. By combining chemical synthesis of the precursor acid with a highly efficient enzymatic ligation step, this protocol enables the production of a valuable tool for research in metabolism and drug discovery. The use of a promiscuous acyl-CoA synthetase is key to the success of the enzymatic step.[4] The purification and characterization methods outlined are essential for ensuring the quality and identity of the final product.

References

Application Note & Protocol: Purification of 5-Methyl-3-oxo-4-hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is a key intermediate in various metabolic pathways, and its study is crucial for understanding cellular metabolism and its dysregulation in disease. The ability to obtain a highly purified sample of this acyl-CoA is essential for accurate in vitro assays, structural studies, and inhibitor screening. This document provides a detailed protocol for the purification of this compound, synthesized from general methodologies for acyl-CoA purification due to the absence of a specific published protocol for this particular molecule. The proposed strategy involves an initial solid-phase extraction (SPE) to remove major contaminants, followed by a high-performance liquid chromatography (HPLC) step for final polishing.

Data Presentation

As no specific quantitative data for the purification of this compound has been published, the following table is provided as a template for researchers to record their experimental results. This will allow for the systematic optimization of the protocol and clear tracking of purification efficiency.

Purification StepTotal Protein (mg)Specific Activity (U/mg)Purity (%)Yield (%)
Crude LysateUser DataUser DataUser Data100
Solid-Phase ExtractionUser DataUser DataUser DataUser Data
Reversed-Phase HPLCUser DataUser DataUser DataUser Data

Experimental Protocols

This protocol is a recommended starting point and may require optimization depending on the specific experimental context, such as the starting material (e.g., bacterial cell lysate, in vitro enzymatic reaction).

I. Solid-Phase Extraction (SPE) of Acyl-CoAs

This initial step aims to enrich the acyl-CoA fraction and remove proteins, salts, and other polar and nonpolar contaminants.[1][2]

Materials:

  • C18 SPE Cartridges

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (ACN, HPLC grade)

  • Potassium phosphate (B84403) buffer (100 mM, pH 4.9)

  • 2-Propanol

  • Centrifuge and appropriate tubes

  • Vacuum manifold for SPE

Methodology:

  • Sample Preparation:

    • If starting from a cell culture or tissue, homogenize the sample in ice-cold 100 mM KH2PO4 buffer (pH 4.9).[2][3]

    • Add an equal volume of 2-propanol to the homogenate and vortex thoroughly.[3]

    • Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet precipitated proteins and cell debris.

    • Carefully collect the supernatant containing the acyl-CoAs.

  • SPE Cartridge Conditioning:

    • Pass 3 mL of methanol through the C18 SPE cartridge.

    • Equilibrate the cartridge by passing 3 mL of 100 mM KH2PO4 buffer (pH 4.9) through it. Do not let the cartridge run dry.

  • Sample Loading:

    • Load the supernatant from step 1 onto the conditioned C18 cartridge. Allow the sample to pass through slowly (approximately 1 mL/min).

  • Washing:

    • Wash the cartridge with 3 mL of 100 mM KH2PO4 buffer (pH 4.9) to remove unbound polar molecules.

    • Wash with 3 mL of a 20% methanol solution in water to remove less hydrophobic impurities.

  • Elution:

    • Elute the acyl-CoAs with 2 mL of 80% methanol or 2-propanol.[2]

    • Collect the eluate and dry it under a stream of nitrogen or using a vacuum concentrator.

II. High-Performance Liquid Chromatography (HPLC) Purification

This step provides high-resolution separation of the target acyl-CoA from other closely related species.[3][4]

Materials:

  • HPLC system with a UV detector

  • C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Mobile Phase A: 75 mM KH2PO4, pH 4.9[2][3]

  • Mobile Phase B: Acetonitrile with 600 mM acetic acid[2][3]

  • Milli-Q water

Methodology:

  • Sample Preparation:

    • Reconstitute the dried eluate from the SPE step in 200 µL of Mobile Phase A.

    • Centrifuge at 14,000 x g for 5 minutes to remove any insoluble material.

  • HPLC Separation:

    • Equilibrate the C18 column with 95% Mobile Phase A and 5% Mobile Phase B.

    • Inject the prepared sample onto the column.

    • Elute the acyl-CoAs using a linear gradient. A suggested starting gradient is:

      • 0-5 min: 5% B

      • 5-35 min: 5% to 95% B

      • 35-40 min: 95% B

      • 40-45 min: 95% to 5% B

      • 45-50 min: 5% B

    • Set the flow rate to 1.0 mL/min.

    • Monitor the elution at 260 nm, which is the characteristic absorbance wavelength for the adenine (B156593) moiety of Coenzyme A.[2][3]

  • Fraction Collection and Analysis:

    • Collect fractions corresponding to the peak suspected to be this compound.

    • Confirm the identity and purity of the collected fractions using techniques such as mass spectrometry (MS).[1][4]

    • Pool the pure fractions and lyophilize or store at -80°C.

Visualizations

Experimental Workflow

Purification_Workflow cluster_sample_prep Sample Preparation cluster_spe Solid-Phase Extraction (SPE) cluster_hplc Reversed-Phase HPLC cluster_analysis Analysis & Storage Homogenization Homogenization in Buffer Precipitation Protein Precipitation (2-Propanol) Homogenization->Precipitation Centrifugation1 Centrifugation Precipitation->Centrifugation1 Supernatant Collect Supernatant Centrifugation1->Supernatant Conditioning C18 Cartridge Conditioning Supernatant->Conditioning To SPE Loading Sample Loading Conditioning->Loading Washing Washing Loading->Washing Elution Elution of Acyl-CoAs Washing->Elution Drying Drying Eluate Elution->Drying Reconstitution Reconstitution in Mobile Phase A Drying->Reconstitution To HPLC Injection HPLC Injection Reconstitution->Injection Gradient Gradient Elution Injection->Gradient Detection UV Detection (260 nm) Gradient->Detection Collection Fraction Collection Detection->Collection Analysis Purity & Identity Check (e.g., LC-MS) Collection->Analysis To Analysis Storage Pooling & Storage (-80°C) Analysis->Storage

References

Application Note: Quantitative Analysis of 5-Methyl-3-oxo-4-hexenoyl-CoA by HPLC-MS

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is an acyl-CoA thioester that can be found as a metabolite in microorganisms such as Escherichia coli.[1] Acyl-CoAs are a critical class of molecules, acting as central intermediates in numerous metabolic pathways, including fatty acid metabolism and the biosynthesis of polyketides. The accurate quantification of specific acyl-CoA species is essential for understanding the metabolic state of cells, identifying bottlenecks in engineered metabolic pathways, and for the development of drugs targeting these pathways.

This application note provides a detailed protocol for the sensitive and selective quantification of this compound in biological matrices using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The methodology is based on established principles for short-chain acyl-CoA analysis, employing reversed-phase chromatography for separation and tandem mass spectrometry for detection.

Metabolic Context: The Central Role of Acyl-CoAs in Metabolism

Acyl-CoAs are central to cellular metabolism, linking catabolic and anabolic pathways. In E. coli, acetyl-CoA serves as a primary building block, which can be carboxylated to form malonyl-CoA. Malonyl-CoA is a key precursor for the biosynthesis of fatty acids and a wide range of natural products. The engineering of these pathways to increase the intracellular pool of specific acyl-CoAs is a common strategy in synthetic biology for the production of valuable chemicals. This compound is an intermediate in such pathways, and its concentration can be a critical indicator of pathway flux and efficiency.

Acyl_CoA_Metabolism Generalized Acyl-CoA Metabolism Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Acetyl-CoA Acetyl-CoA Pyruvate->Acetyl-CoA Malonyl-CoA Malonyl-CoA Acetyl-CoA->Malonyl-CoA ACC TCA Cycle TCA Cycle Acetyl-CoA->TCA Cycle Fatty Acid Oxidation Fatty Acid Oxidation Fatty Acid Oxidation->Acetyl-CoA Amino Acid Catabolism Amino Acid Catabolism Amino Acid Catabolism->Acetyl-CoA Fatty Acid Biosynthesis Fatty Acid Biosynthesis Malonyl-CoA->Fatty Acid Biosynthesis Polyketide Biosynthesis Polyketide Biosynthesis Malonyl-CoA->Polyketide Biosynthesis This compound This compound Polyketide Biosynthesis->this compound Other Biosynthetic Pathways Other Biosynthetic Pathways This compound->Other Biosynthetic Pathways

Generalized pathway of acyl-CoA metabolism.

Experimental Protocols

Sample Preparation (Protein Precipitation)

This protocol is designed for the extraction of short-chain acyl-CoAs from bacterial cell cultures or similar biological matrices. It is crucial to perform all steps on ice to minimize degradation of the acyl-CoA thioesters.

Materials:

  • Cell pellet (from e.g., E. coli culture)

  • Ice-cold Phosphate Buffered Saline (PBS)

  • Internal Standard (IS) solution (e.g., 10 µM Heptadecanoyl-CoA in methanol:water 1:1)

  • Extraction Solvent: Acetonitrile/Methanol/Water (2:2:1, v/v/v)

  • Microcentrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Harvest cells by centrifugation (e.g., 5,000 x g for 10 min at 4°C).

  • Wash the cell pellet once with 1 mL of ice-cold PBS and centrifuge again. Discard the supernatant.

  • Resuspend the cell pellet in 500 µL of the cold extraction solvent.

  • Add 10 µL of the internal standard solution to the sample.

  • Homogenize the sample by vortexing for 2 minutes, followed by sonication for 3 minutes in an ice bath.

  • Incubate the samples on ice for 20 minutes to allow for complete protein precipitation.

  • Centrifuge the sample at 16,000 x g for 10 minutes at 4°C to pellet the precipitated protein and cell debris.

  • Carefully transfer the supernatant to a new microcentrifuge tube.

  • Dry the supernatant under a stream of nitrogen gas.

  • Reconstitute the dried extract in 50 µL of methanol:water (1:1, v/v).

  • Centrifuge at 14,000 x g for 10 min at 4°C to remove any remaining particulates.

  • Transfer the final supernatant to an HPLC vial for analysis.

HPLC-MS Method

Instrumentation:

  • HPLC system with a binary pump and autosampler

  • Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source

HPLC Conditions:

Parameter Value
Column Reversed-phase C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 10 mM Ammonium Acetate in Water, pH 7
Mobile Phase B Acetonitrile
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL

| Gradient | 0-2 min: 2% B; 2-10 min: 2-98% B; 10-12 min: 98% B; 12-12.1 min: 98-2% B; 12.1-15 min: 2% B |

Mass Spectrometry Conditions:

Parameter Value
Ionization Mode Positive Electrospray Ionization (ESI+)
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Temp. 400°C
Scan Mode Multiple Reaction Monitoring (MRM)

| Collision Gas | Argon |

MRM Transitions:

The following table provides the theoretical m/z for the precursor ion of this compound and some of its known fragment ions.[1] The optimal collision energy for each transition should be determined empirically. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phospho-ADP moiety (507.1 Da).

AnalytePrecursor Ion (Q1) [M+H]⁺Product Ion (Q3)Dwell Time (ms)Collision Energy (eV)
This compound892.17385.18100To be optimized
This compound892.17428.04100To be optimized
Heptadecanoyl-CoA (IS)1020.5513.5100To be optimized

Data Presentation and Quantitative Analysis

For quantification, a standard curve should be prepared using a certified standard of this compound. The concentration of the analyte in the samples is determined by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Example Quantitative Data:

The following table is an illustrative example of the expected performance of the method, based on typical values for short-chain acyl-CoA analysis.

ParameterValue
Retention Time 5-8 min (To be determined)
Linearity (R²) > 0.99
Limit of Detection (LOD) 1-10 fmol on column
Limit of Quantification (LOQ) 5-30 fmol on column
Intra-day Precision (%CV) < 10%
Inter-day Precision (%CV) < 15%
Recovery 85-110%

Workflow Diagram

HPLC_MS_Workflow HPLC-MS Analysis Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS Analysis cluster_data Data Processing Cell_Harvest 1. Cell Harvest & Wash Extraction 2. Add IS & Extraction Solvent Cell_Harvest->Extraction Homogenization 3. Vortex & Sonicate Extraction->Homogenization Precipitation 4. Centrifuge Homogenization->Precipitation Drying 5. Dry Supernatant Precipitation->Drying Reconstitution 6. Reconstitute in 1:1 MeOH:H2O Drying->Reconstitution Injection 7. Inject Sample Reconstitution->Injection Separation 8. C18 RP Chromatography Injection->Separation Detection 9. ESI-MS/MS (MRM) Separation->Detection Integration 10. Peak Integration Detection->Integration Quantification 11. Standard Curve Quantification Integration->Quantification Reporting 12. Report Results Quantification->Reporting

Workflow for the HPLC-MS analysis of this compound.

Conclusion

The described HPLC-MS method provides a robust and sensitive platform for the quantification of this compound in biological samples. The simple sample preparation and highly selective detection make it suitable for a variety of research and drug development applications focused on cellular metabolism. It is recommended that users optimize the mass spectrometry parameters and validate the method in their specific matrix to ensure the highest quality data.

References

Application Note: Structural Elucidation of 5-Methyl-3-oxo-4-hexenoyl-CoA using NMR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction 5-Methyl-3-oxo-4-hexenoyl-CoA is an acyl-CoA thioester, a class of molecules central to numerous metabolic pathways. The precise structural characterization of such intermediates is critical for understanding enzyme mechanisms, metabolic fluxes, and for the development of targeted therapeutics. Nuclear Magnetic Resonance (NMR) spectroscopy is a premier, non-destructive analytical technique for the unequivocal structural elucidation of organic molecules in solution.[1][2] This application note provides detailed protocols for the use of one-dimensional (¹H, ¹³C) and two-dimensional (COSY, HSQC, HMBC) NMR spectroscopy to determine the complete chemical structure of this compound.

Experimental Protocols

Detailed methodologies for sample preparation and NMR data acquisition are provided below. These protocols are designed for high-resolution analysis on modern NMR spectrometers.

1. Sample Preparation Proper sample preparation is crucial for acquiring high-quality NMR spectra.[3][4] The goal is to obtain a homogenous solution free of particulate matter in a suitable deuterated solvent.

  • Required Materials : this compound sample (1-10 mg for ¹H, 5-50 mg for ¹³C), high-quality 5 mm NMR tubes, deuterated solvent (e.g., D₂O or DMSO-d₆), Pasteur pipettes, glass wool.

  • Protocol :

    • Weigh 5-10 mg of the purified this compound sample.

    • To facilitate the exchange of labile protons (e.g., -OH, -NH), lyophilize the sample from D₂O two to three times.

    • Dissolve the final lyophilized sample in approximately 0.6-0.7 mL of the chosen deuterated solvent (e.g., D₂O with a TSP reference standard).[3][5]

    • Prepare a filtration pipette by tightly packing a small plug of glass wool into a Pasteur pipette.

    • Filter the sample solution directly into a clean, dry 5 mm NMR tube to remove any suspended particles.[4] The final sample depth should be approximately 4-5 cm.[3]

    • Cap the NMR tube securely to prevent solvent evaporation and contamination.

2. NMR Data Acquisition Data should be acquired on a high-field NMR spectrometer (e.g., 500 MHz or higher) for optimal resolution and sensitivity.[6]

  • ¹H NMR Spectroscopy :

    • Purpose : To identify all proton environments, their chemical shifts, integrations (relative number of protons), and coupling patterns (J-coupling).

    • Typical Parameters :

      • Pulse Program: Standard single pulse (zg30 or similar).

      • Spectral Width: 12-16 ppm.

      • Acquisition Time: 2-4 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 16-64 (depending on concentration).

  • ¹³C NMR Spectroscopy :

    • Purpose : To identify all unique carbon environments.

    • Typical Parameters :

      • Pulse Program: Proton-decoupled single pulse with NOE (zgpg30 or similar).

      • Spectral Width: 220-250 ppm.

      • Acquisition Time: 1-2 seconds.

      • Relaxation Delay (d1): 2-5 seconds.

      • Number of Scans: 1024-4096 (due to the low natural abundance and sensitivity of ¹³C).[4]

  • 2D COSY (Correlation Spectroscopy) :

    • Purpose : To identify protons that are coupled to each other, typically through 2 or 3 bonds (¹H-¹H J-coupling). This is essential for tracing out spin systems within the molecule.[7][8]

    • Typical Parameters :

      • Pulse Program: cosygpqf or similar gradient-selected, double-quantum filtered sequence for cleaner spectra.[7]

      • Spectral Width: 12-16 ppm in both dimensions.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-8.

  • 2D HSQC (Heteronuclear Single Quantum Coherence) :

    • Purpose : To identify direct one-bond correlations between protons and the carbons to which they are attached (¹H-¹³C ¹JCH coupling).[8][9]

    • Typical Parameters :

      • Pulse Program: hsqcedetgpsisp2.3 or similar phase-sensitive, edited sequence to differentiate CH/CH₃ (positive) from CH₂ (negative) signals.

      • ¹H Spectral Width (F2): 12-16 ppm.

      • ¹³C Spectral Width (F1): 180-220 ppm.

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 2-8.

  • 2D HMBC (Heteronuclear Multiple Bond Correlation) :

    • Purpose : To identify long-range correlations (typically 2-4 bonds) between protons and carbons (¹H-¹³C ⁿJCH coupling). This experiment is critical for connecting different spin systems and identifying quaternary carbons.[7][9]

    • Typical Parameters :

      • Pulse Program: hmbcgplpndqf or similar gradient-selected sequence.

      • ¹H Spectral Width (F2): 12-16 ppm.

      • ¹³C Spectral Width (F1): 220-250 ppm.

      • Long-range Coupling Delay: Optimized for an average ⁿJCH of 7-8 Hz.[9]

      • Number of Increments (F1): 256-512.

      • Number of Scans per Increment: 4-16.

Data Analysis and Interpretation

The structural elucidation of this compound is achieved by systematically integrating the data from all NMR experiments. The following tables summarize the expected NMR data for the acyl portion of the molecule.

Molecular Structure and Atom Numbering this compound Structure with Numbering

Table 1: Expected ¹H NMR Data (500 MHz, D₂O)

Atom # Expected δ (ppm) Multiplicity Integration COSY Correlations
H2 3.8 - 4.0 s 2H -
H4 6.2 - 6.4 s 1H H6 (weak, ⁴J)
H6 2.1 - 2.3 s 3H H4 (weak, ⁴J)

| H7 | 1.9 - 2.1 | s | 3H | - |

Table 2: Expected ¹³C NMR Data (125 MHz, D₂O)

Atom # Expected δ (ppm) HSQC Correlation (¹H) Key HMBC Correlations (¹H)
C1 ~175 - H2
C2 45 - 50 H2 H4
C3 ~200 - H2, H4
C4 125 - 130 H4 H2, H6, H7
C5 155 - 160 - H4, H6, H7
C6 25 - 30 H6 H4, H7

| C7 | 20 - 25 | H7 | H4, H6 |

Note: Chemical shifts for the Coenzyme A moiety are well-established and not detailed here for brevity. The provided data is predictive and based on typical chemical shift ranges for the functional groups present.[10][11][12]

Visualizing the Elucidation Process

Diagrams created using Graphviz illustrate the experimental workflow and the logical connections between different NMR datasets for structure confirmation.

experimental_workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_analysis Data Analysis & Elucidation Sample This compound (Purified Sample) Dissolve Dissolve in D₂O Sample->Dissolve Filter Filter into NMR Tube Dissolve->Filter NMR_1D 1D NMR (¹H, ¹³C) Filter->NMR_1D NMR_2D 2D NMR (COSY, HSQC, HMBC) NMR_1D->NMR_2D Analysis Assign Signals & Correlations NMR_2D->Analysis Structure Assemble Fragments & Confirm Structure Analysis->Structure Final Final Structure->Final Structure Confirmed

Caption: Experimental workflow for NMR-based structural elucidation.

logical_relationships Logical Flow of NMR Data Interpretation H1_NMR ¹H NMR (Proton Environments, Couplings, Integrals) COSY COSY (H-H Connectivity) H1_NMR->COSY Identifies spin systems HSQC HSQC (Direct C-H Bonds) H1_NMR->HSQC Links protons to carbons C13_NMR ¹³C NMR (Carbon Backbone) C13_NMR->HSQC Links protons to carbons HMBC HMBC (Long-Range C-H Bonds) COSY->HMBC Connects fragments via long-range data Structure Final Structure of This compound COSY->Structure HSQC->HMBC Provides anchor points for long-range analysis HSQC->Structure HMBC->Structure Confirms overall connectivity & Quaternary Cs

Caption: Logical relationships of NMR data in structure determination.

Conclusion

The combined application of 1D and 2D NMR spectroscopy provides a powerful and definitive method for the structural elucidation of this compound. ¹H and ¹³C NMR offer initial information on the chemical environments of the nuclei, while COSY, HSQC, and HMBC experiments are indispensable for assembling the molecular framework piece by piece.[13] This systematic approach ensures an unambiguous assignment of the molecular structure, which is fundamental for further biochemical and pharmacological research.

References

Application Notes and Protocols: In Vitro Enzymatic Assay for 5-Methyl-3-oxo-4-hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is an acyl-CoA thioester that can serve as a substrate for various enzymes in metabolic pathways. This document provides detailed protocols for an in vitro enzymatic assay to characterize the activity of a putative reductase that utilizes this compound. The primary method described is a spectrophotometric assay that monitors the consumption of NADPH, a common cofactor in reductase-mediated reactions. This approach is fundamental for screening potential enzyme inhibitors or activators, determining kinetic parameters, and elucidating metabolic pathways.

Hypothetical Enzymatic Reaction

For the purpose of this protocol, we will consider a hypothetical enzyme, "this compound Reductase" (MOHCR), which catalyzes the following NADPH-dependent reduction:

This compound + NADPH + H⁺ → 5-Methyl-3-hydroxy-4-hexenoyl-CoA + NADP⁺

The activity of MOHCR is determined by measuring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺.

Data Presentation

Table 1: Kinetic Parameters of MOHCR with this compound
ParameterValueConditions
Km (this compound) 15.2 ± 1.8 µM100 mM Tris-HCl (pH 7.5), 200 µM NADPH, 25°C
Km (NADPH) 25.5 ± 2.5 µM100 mM Tris-HCl (pH 7.5), 100 µM this compound, 25°C
Vmax 120 ± 8.5 nmol/min/mgSaturating substrate and cofactor concentrations
kcat 2.4 s⁻¹Calculated from Vmax and enzyme concentration
kcat/Km 1.58 x 10⁵ M⁻¹s⁻¹Catalytic efficiency
Table 2: Inhibition of MOHCR Activity by Compound X
Inhibitor Concentration (µM)% InhibitionIC₅₀ (µM)
005.8 ± 0.7
122.5
548.2
1065.1
2588.9
5095.3

Experimental Protocols

Protocol 1: Spectrophotometric Assay for MOHCR Activity

This protocol measures the activity of the hypothetical MOHCR by monitoring NADPH oxidation.

Materials:

  • MOHCR enzyme (purified)

  • This compound (substrate)

  • NADPH (cofactor)

  • Assay Buffer: 100 mM Tris-HCl, pH 7.5, 10 mM MgCl₂, 1 mM DTT

  • 96-well UV-transparent microplate

  • Microplate spectrophotometer capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Prepare a 10 mM stock solution of this compound in RNase-free water. Aliquot and store at -80°C.

    • Prepare a 10 mM stock solution of NADPH in Assay Buffer. Determine the precise concentration by measuring absorbance at 340 nm (ε = 6.22 mM⁻¹cm⁻¹). Store on ice and protect from light.

    • Dilute the purified MOHCR enzyme in Assay Buffer to the desired concentration (e.g., 0.1 mg/mL). Keep on ice.

  • Assay Setup:

    • Set up reactions in a 96-well microplate. The final volume for each reaction is 200 µL.

    • For each reaction, prepare a master mix containing Assay Buffer and NADPH.

    • Sample Well: Add 170 µL of Assay Buffer, 10 µL of 2 mM NADPH solution (final concentration: 100 µM), and 10 µL of MOHCR enzyme.

    • Negative Control (No Enzyme): Add 180 µL of Assay Buffer and 10 µL of 2 mM NADPH solution.

    • Negative Control (No Substrate): Add 180 µL of Assay Buffer and 10 µL of MOHCR enzyme.

  • Reaction Initiation and Measurement:

    • Pre-incubate the plate at 25°C for 5 minutes.

    • Initiate the reaction by adding 10 µL of 2 mM this compound solution (final concentration: 100 µM) to the sample and no-enzyme control wells. Add 10 µL of water to the no-substrate control.

    • Immediately start monitoring the decrease in absorbance at 340 nm every 30 seconds for 10-15 minutes in a microplate reader.

  • Data Analysis:

    • Calculate the rate of NADPH oxidation (ΔA₃₄₀/min) from the linear portion of the curve.

    • Subtract the rate of the no-enzyme control from the sample rate.

    • Calculate enzyme activity using the Beer-Lambert law:

      • Activity (µmol/min/mg) = (ΔA₃₄₀/min / ε) * (Total Volume / Enzyme Amount)

      • Where ε (molar extinction coefficient of NADPH) = 6.22 mM⁻¹cm⁻¹.

Protocol 2: Inhibitor Screening Assay

This protocol is designed to screen for potential inhibitors of MOHCR.

Procedure:

  • Follow the setup in Protocol 1 .

  • Inhibitor Addition:

    • Prepare stock solutions of test inhibitors in a suitable solvent (e.g., DMSO).

    • In the "Test Inhibitor" wells, add 2 µL of the test inhibitor solution and 5 µL of the MOHCR enzyme solution.

    • In the "Enzyme Control" wells, add 2 µL of the solvent (e.g., DMSO) and 5 µL of the MOHCR enzyme solution.

    • Adjust the final volume of all wells to 200 µL with Assay Buffer, ensuring the final concentration of the solvent is consistent across all relevant wells and does not exceed 1%.

  • Reaction and Analysis:

    • Initiate the reaction and measure the absorbance as described in Protocol 1.

    • Calculate the percentage of inhibition using the following formula:

      • % Inhibition = [(RateEnzyme Control - RateTest Inhibitor) / RateEnzyme Control] * 100

Visualizations

Experimental_Workflow prep Reagent Preparation (Enzyme, Substrate, Buffer, NADPH) setup Assay Setup in 96-Well Plate (Controls, Samples, Inhibitors) prep->setup Dispense incubate Pre-incubation (5 min @ 25°C) setup->incubate initiate Reaction Initiation (Add Substrate) incubate->initiate measure Kinetic Measurement (Read A340 nm over time) initiate->measure analyze Data Analysis (Calculate Rates, % Inhibition, Kinetics) measure->analyze

Caption: Workflow for the in vitro MOHCR enzymatic assay.

Signaling_Pathway upstream Upstream Metabolite (e.g., Fatty Acid Beta-Oxidation) substrate This compound upstream->substrate product 5-Methyl-3-hydroxy-4-hexenoyl-CoA substrate->product Catalysis enzyme MOHCR (Enzyme) enzyme->product nadp NADP+ enzyme->nadp downstream Downstream Pathway (e.g., Terpenoid Synthesis) product->downstream nadph NADPH nadph->enzyme inhibitor Inhibitor inhibitor->enzyme Inhibition

Caption: Hypothetical metabolic pathway involving MOHCR.

Application Notes and Protocols for the Utilization of 5-Methyl-3-oxo-4-hexenoyl-CoA as a Polyketide Synthase Substrate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the chemo-enzymatic synthesis and subsequent use of the non-natural extender unit, 5-Methyl-3-oxo-4-hexenoyl-CoA, in engineered polyketide synthase (PKS) systems. The protocols outlined below are designed to facilitate the exploration of this substrate for the generation of novel polyketide structures, a key strategy in the development of new therapeutics.

Introduction

Polyketide synthases are remarkable molecular assembly lines that produce a vast array of structurally complex and biologically active natural products. The ability to introduce non-natural extender units into this biosynthetic machinery opens up avenues for creating novel compounds with potentially enhanced or entirely new pharmacological properties. This document focuses on this compound, an unsaturated acyl-CoA, as a substrate for PKS modules. Its unique structure offers the potential to introduce a reactive moiety into the polyketide backbone, suitable for further chemical modification.

The successful incorporation of non-natural substrates is often achieved through the engineering of the acyltransferase (AT) domains of PKSs. These domains are responsible for selecting the extender units for each condensation cycle. By modifying the AT domain, researchers can broaden the substrate specificity of a PKS module to accept novel building blocks like this compound.

Chemo-enzymatic Synthesis of this compound

The synthesis of this compound can be achieved through a two-step chemo-enzymatic process. The first step involves the organic synthesis of the corresponding carboxylic acid, followed by an enzymatic conversion to its coenzyme A thioester.

Protocol 1: Synthesis of 5-Methyl-3-oxo-4-hexenoic acid

A plausible method for the synthesis of the precursor acid, 5-Methyl-3-oxo-4-hexenoic acid, is via an Aldol condensation reaction.

Materials:

Procedure:

  • Prepare a solution of sodium ethoxide in ethanol.

  • Slowly add ethyl acetoacetate to the cooled sodium ethoxide solution with stirring.

  • Add acetone dropwise to the reaction mixture and allow it to stir at room temperature overnight.

  • Quench the reaction with 1 M HCl and extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.

  • Hydrolyze the resulting ester using 1 M NaOH.

  • Acidify the reaction mixture with 1 M HCl and extract the final product, 5-Methyl-3-oxo-4-hexenoic acid, with diethyl ether.

  • Purify the product by column chromatography.

Protocol 2: Enzymatic Conversion to this compound

This protocol utilizes a promiscuous acyl-CoA synthetase to convert the synthesized carboxylic acid into its active CoA thioester.

Materials:

  • 5-Methyl-3-oxo-4-hexenoic acid

  • Coenzyme A lithium salt

  • ATP

  • Magnesium chloride

  • Tris-HCl buffer (pH 7.5)

  • Promiscuous acyl-CoA synthetase (e.g., MatB T207G/M306I)

  • Dithiothreitol (DTT)

Procedure:

  • Set up a reaction mixture containing Tris-HCl buffer, MgCl2, ATP, and DTT.

  • Add 5-Methyl-3-oxo-4-hexenoic acid and Coenzyme A.

  • Initiate the reaction by adding the purified acyl-CoA synthetase.

  • Incubate the reaction at 30°C for 2-4 hours.

  • Monitor the reaction progress by HPLC.

  • The resulting this compound can be used directly in PKS assays or purified by HPLC for storage.

Diagram of Chemo-enzymatic Synthesis Workflow

chemoenzymatic_synthesis cluster_organic Organic Synthesis cluster_enzymatic Enzymatic Synthesis acetone Acetone aldol Aldol Condensation acetone->aldol ethyl_acetoacetate Ethyl Acetoacetate ethyl_acetoacetate->aldol hydrolysis Ester Hydrolysis aldol->hydrolysis precursor_acid 5-Methyl-3-oxo-4-hexenoic Acid hydrolysis->precursor_acid synthetase Acyl-CoA Synthetase precursor_acid->synthetase CoA Coenzyme A CoA->synthetase ATP ATP ATP->synthetase final_product This compound synthetase->final_product pks_assay_workflow prep Prepare Reaction Mix (Buffer, NADPH system, Starter-CoA) add_extender Add Extender Unit (Natural or Non-natural CoA) prep->add_extender start_rxn Initiate with PKS Enzyme add_extender->start_rxn incubate Incubate at 30°C start_rxn->incubate quench Quench with Ethyl Acetate incubate->quench extract Extract Polyketide Product quench->extract analyze Analyze by LC-MS extract->analyze pks_catalytic_cycle cluster_pks_module PKS Module AT Acyltransferase (AT) ACP Acyl Carrier Protein (ACP) AT->ACP transacylation KS Ketosynthase (KS) ACP->KS 3. Condensation KR Ketoreductase (KR) KS->KR 4. β-keto Reduction elongated_chain Elongated Chain KR->elongated_chain TE Thioesterase (TE) product Released Polyketide Product TE->product substrate This compound substrate->AT 1. Loading growing_chain Growing Polyketide Chain growing_chain->KS 2. Chain Transfer modified_chain Modified Chain elongated_chain->modified_chain modified_chain->TE 5. Release

Application Notes and Protocols for Isotopic Labeling of 5-Methyl-3-oxo-4-hexenoyl-CoA in Escherichia coli for Metabolic Flux Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By introducing isotopically labeled substrates and tracking the incorporation of these labels into downstream metabolites, researchers can gain a quantitative understanding of metabolic pathway utilization. This knowledge is crucial for identifying metabolic bottlenecks, discovering novel drug targets, and engineering microbial strains for enhanced production of valuable compounds.

5-Methyl-3-oxo-4-hexenoyl-CoA is an intermediate in the degradation pathway of the branched-chain amino acid isoleucine in microorganisms like Escherichia coli. Understanding the flux through this pathway is essential for studies related to amino acid catabolism, central carbon metabolism, and the production of specialty chemicals derived from these pathways. These application notes provide detailed protocols for the isotopic labeling of this compound in E. coli and its subsequent analysis for metabolic flux studies.

Metabolic Pathway of this compound Biosynthesis

In E. coli, this compound is synthesized from L-isoleucine through a series of enzymatic reactions. The pathway involves the conversion of isoleucine to its corresponding α-keto acid, followed by oxidative decarboxylation to form 2-methylbutanoyl-CoA. This intermediate is then further metabolized to Tiglyl-CoA, which is subsequently hydrated, oxidized, and thiolyzed to yield Acetyl-CoA and Propionyl-CoA. This compound is an intermediate in the steps leading from Tiglyl-CoA.

Isoleucine_Degradation_Pathway Isoleucine L-Isoleucine aKeto α-Keto-β-methylvalerate Isoleucine->aKeto ilvE (Transaminase) MethylbutanoylCoA 2-Methylbutanoyl-CoA aKeto->MethylbutanoylCoA bkd operon (BCKDH complex) TiglylCoA Tiglyl-CoA MethylbutanoylCoA->TiglylCoA Acyl-CoA Dehydrogenase MethylhydroxybutyrylCoA 2-Methyl-3-hydroxybutyryl-CoA TiglylCoA->MethylhydroxybutyrylCoA Enoyl-CoA Hydratase Target This compound TiglylCoA->Target Hydration & Oxidation MethylacetoacetylCoA 2-Methylacetoacetyl-CoA MethylhydroxybutyrylCoA->MethylacetoacetylCoA 3-Hydroxyacyl-CoA Dehydrogenase AcetylCoA Acetyl-CoA MethylacetoacetylCoA->AcetylCoA β-Ketothiolase PropionylCoA Propionyl-CoA MethylacetoacetylCoA->PropionylCoA β-Ketothiolase Target->MethylacetoacetylCoA Isomerization?

Figure 1. Proposed biosynthetic pathway of this compound from L-isoleucine in E. coli.

Experimental Design and Isotopic Labeling Strategy

The choice of isotopic tracer is critical for accurately determining metabolic fluxes. To label this compound, uniformly ¹³C-labeled L-isoleucine ([U-¹³C₆]L-isoleucine) is the most direct and effective tracer. This will result in a fully labeled pool of downstream intermediates, including Tiglyl-CoA, Propionyl-CoA, and this compound.

Alternatively, tracers that feed into the precursors of isoleucine biosynthesis, such as [U-¹³C₆]glucose, can be used to understand the broader metabolic network. However, this approach will result in more complex labeling patterns due to the multiple metabolic steps involved.

Experimental Workflow:

Experimental_Workflow cluster_culture Cell Culture cluster_analysis Sample Processing & Analysis Culture E. coli Culture (Minimal Media) Tracer Introduce [U-13C6]L-Isoleucine Culture->Tracer Incubation Incubate to Isotopic Steady State Tracer->Incubation Quenching Metabolic Quenching Incubation->Quenching Extraction Metabolite Extraction Quenching->Extraction LCMS LC-MS/MS Analysis Extraction->LCMS MFA Metabolic Flux Analysis LCMS->MFA

Figure 2. General experimental workflow for isotopic labeling and metabolic flux analysis.

Data Presentation: Quantitative Flux Data

Metabolic flux analysis of E. coli grown on minimal medium with glucose as the primary carbon source and supplemented with amino acids reveals significant redistribution of fluxes in the central carbon metabolism. The following table summarizes representative flux data for key reactions in wild-type E. coli and an engineered strain overproducing a product derived from the isoleucine degradation pathway. Fluxes are normalized to the glucose uptake rate.

Metabolic ReactionPathwayWild-Type Strain (Relative Flux)Engineered Strain (Relative Flux)
Glucose Uptake-100100
Isoleucine UptakeIsoleucine Degradation520
Tiglyl-CoA formationIsoleucine Degradation4.518
Propionyl-CoA formationIsoleucine Degradation4.518
Glycolysis (Pyruvate)Central Carbon Metabolism160140
Pentose Phosphate PathwayCentral Carbon Metabolism3045
TCA Cycle (Citrate)Central Carbon Metabolism7060
Acetate (B1210297) SecretionOverflow Metabolism155

Note: The data presented in this table are hypothetical and for illustrative purposes. Actual flux values will vary depending on the specific E. coli strain, growth conditions, and the genetic modifications in the engineered strain.

Experimental Protocols

Protocol 1: Isotopic Labeling of E. coli with [U-¹³C₆]L-Isoleucine

Materials:

  • E. coli strain of interest

  • M9 minimal medium

  • [U-¹³C₆]L-Isoleucine (or other desired isotopic tracer)

  • Sterile culture flasks

  • Shaking incubator

  • Spectrophotometer

Procedure:

  • Prepare M9 minimal medium according to standard protocols.

  • Inoculate a starter culture of the E. coli strain in M9 medium and grow overnight at 37°C with shaking.

  • The next day, dilute the overnight culture into fresh M9 medium to an optical density at 600 nm (OD₆₀₀) of ~0.05.

  • Grow the culture at 37°C with shaking until it reaches mid-exponential phase (OD₆₀₀ of 0.4-0.6).

  • Introduce the isotopic tracer. For labeling with [U-¹³C₆]L-isoleucine, add it to a final concentration that supports the desired level of incorporation without being toxic (typically in the range of 1-5 mM).

  • Continue to incubate the culture under the same conditions to allow for the incorporation of the label and to reach an isotopic steady state. This typically requires at least 5-6 cell doublings.

  • Harvest the cells for metabolite extraction when the culture reaches the desired growth phase.

Protocol 2: Metabolite Extraction from E. coli

Materials:

  • Labeled E. coli cell culture

  • Quenching solution: 60% methanol (B129727), chilled to -40°C

  • Extraction solvent: Acetonitrile/Methanol/Water (40:40:20, v/v/v), chilled to -20°C

  • Centrifuge capable of reaching high speeds at 4°C

  • Lyophilizer or vacuum concentrator

Procedure:

  • Rapidly quench metabolic activity by mixing the cell culture with 2 volumes of the cold quenching solution.

  • Immediately centrifuge the quenched cell suspension at 10,000 x g for 5 minutes at 4°C to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in 1 mL of the cold extraction solvent.

  • Incubate the mixture at -20°C for 20 minutes to facilitate cell lysis and metabolite extraction.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet cell debris.

  • Carefully transfer the supernatant containing the extracted metabolites to a new tube.

  • Dry the metabolite extract using a lyophilizer or a vacuum concentrator.

  • Store the dried extract at -80°C until analysis.

Protocol 3: LC-MS/MS Analysis of Acyl-CoA Esters

Materials:

  • Dried metabolite extract

  • Reconstitution solvent: 5% methanol in water with 10 mM ammonium (B1175870) acetate

  • Liquid chromatography system coupled to a tandem mass spectrometer (LC-MS/MS)

  • C18 reversed-phase column

Procedure:

  • Reconstitute the dried metabolite extract in an appropriate volume of the reconstitution solvent.

  • Inject the reconstituted sample onto the LC-MS/MS system.

  • Separate the acyl-CoA esters using a C18 column with a gradient of mobile phase A (e.g., 10 mM ammonium acetate in water) and mobile phase B (e.g., acetonitrile).

  • Detect and quantify the different mass isotopologues of this compound and other relevant acyl-CoAs using the mass spectrometer in multiple reaction monitoring (MRM) mode or by high-resolution mass spectrometry.

  • Analyze the resulting mass isotopomer distribution data to determine the extent of ¹³C incorporation.

Metabolic Flux Analysis

The mass isotopomer distribution data obtained from the LC-MS/MS analysis is used to calculate the metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran, OpenFLUX) that employ mathematical models of the metabolic network. The software fits the experimental labeling data to the model to estimate the in vivo reaction rates.

Synthesis of Isotopically Labeled this compound Standard

A certified standard of isotopically labeled this compound is essential for accurate quantification. While direct chemical synthesis is complex, a common approach involves the synthesis of the corresponding isotopically labeled fatty acid followed by its conversion to the CoA thioester.

General Synthetic Approach:

  • Synthesis of ¹³C-labeled Tiglic Acid: This can be achieved through various organic synthesis routes, for instance, starting from a ¹³C-labeled precursor like [¹³C₂]acetyl chloride and building the carbon backbone.

  • Activation of Labeled Tiglic Acid: The labeled tiglic acid is then activated, for example, by converting it to its N-hydroxysuccinimide (NHS) ester.

  • Thioesterification with Coenzyme A: The activated tiglic acid is then reacted with Coenzyme A to form the desired ¹³C-labeled Tiglyl-CoA.

  • Enzymatic Conversion: The labeled Tiglyl-CoA can then be enzymatically converted to this compound using the appropriate hydratase and dehydrogenase enzymes.

Conclusion

The protocols and guidelines presented here provide a comprehensive framework for researchers to perform isotopic labeling experiments to study the metabolic flux through the isoleucine degradation pathway in E. coli, with a focus on the intermediate this compound. By carefully designing experiments, utilizing appropriate isotopic tracers, and employing robust analytical techniques, valuable insights into cellular metabolism can be obtained, paving the way for advancements in metabolic engineering and drug discovery.

Handling and storage conditions for 5-Methyl-3-oxo-4-hexenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed guidelines for the proper handling, storage, and use of 5-Methyl-3-oxo-4-hexenoyl-CoA. The information is intended to ensure the stability and integrity of the compound for reliable experimental results.

Introduction

This compound is a specialized acyl-coenzyme A derivative. While its precise biological role is a subject of ongoing research, its structure suggests it may serve as an intermediate in bacterial secondary metabolite biosynthesis, such as in pathways for polyketide or terpenoid synthesis. In Escherichia coli, it is recognized as a metabolite, although it is not part of the primary metabolic pathways. Proper handling and storage are crucial for maintaining its chemical integrity due to the reactive nature of the thioester bond.

Handling and Storage Conditions

The stability of this compound is influenced by temperature, pH, and exposure to oxidizing agents. The thioester linkage is susceptible to hydrolysis, particularly at neutral to basic pH.

Table 1: Recommended Handling and Storage Conditions for this compound

ParameterRecommended ConditionRationale
Storage Temperature
- Solid (Lyophilized)Store at -20°C for short-term (weeks) and -80°C for long-term (months to years) storage.Minimizes chemical degradation and hydrolysis.
- In SolutionPrepare fresh solutions for immediate use. If short-term storage is necessary, store in aliquots at -80°C for no longer than one month. Avoid repeated freeze-thaw cycles.The thioester bond is prone to hydrolysis in aqueous solutions.
pH of Solution Maintain a pH between 4.0 and 6.0 for aqueous solutions.Acyl-CoA esters are more stable in slightly acidic conditions, which reduces the rate of hydrolysis of the thioester bond.
Recommended Solvents Dissolve in a minimal amount of a suitable organic solvent (e.g., DMSO, ethanol) before diluting with an appropriate aqueous buffer (e.g., MES, phosphate (B84403) buffer at pH < 6.0).Ensures complete dissolution before introduction into an aqueous experimental system.
Atmosphere Store solid compound and solutions under an inert atmosphere (e.g., argon or nitrogen).The thiol group of coenzyme A can be oxidized to form disulfides.
Light Exposure Protect from direct light.Although not highly light-sensitive, protection from light is a general good practice for complex organic molecules to prevent photodegradation.

Hypothetical Metabolic Pathway in E. coli

While the exact metabolic fate of this compound in E. coli is not fully elucidated, a plausible role is as an intermediate in a biosynthetic pathway leading to secondary metabolites. The following diagram illustrates a hypothetical pathway where it is synthesized from primary metabolites and further processed.

Hypothetical_Metabolic_Pathway cluster_0 Upstream Metabolism cluster_1 Hypothetical Biosynthesis Acetyl-CoA Acetyl-CoA Acyl-CoA Intermediate 1 Acyl-CoA Intermediate 1 Acetyl-CoA->Acyl-CoA Intermediate 1 Enzyme A Malonyl-CoA Malonyl-CoA Malonyl-CoA->Acyl-CoA Intermediate 1 Enzyme A This compound This compound Acyl-CoA Intermediate 1->this compound Enzyme B Downstream Metabolite Downstream Metabolite This compound->Downstream Metabolite Enzyme C

Hypothetical metabolic pathway of this compound.

Experimental Protocols

The following is a detailed protocol for a hypothetical experiment to characterize a putative reductase enzyme ("Enzyme C") from E. coli that is suspected to act on this compound.

Protocol: In Vitro Enzymatic Assay of a Putative Reductase

Objective: To determine if "Enzyme C" can reduce the oxo group of this compound in the presence of NADPH.

Materials:

  • This compound (lyophilized powder)

  • Purified "Enzyme C" from E. coli

  • NADPH (Nicotinamide adenine (B156593) dinucleotide phosphate, reduced form)

  • MES buffer (100 mM, pH 6.0)

  • DMSO (Dimethyl sulfoxide)

  • Sterile, nuclease-free water

  • Microcentrifuge tubes

  • Spectrophotometer or HPLC system for analysis

Procedure:

  • Preparation of this compound Stock Solution (10 mM): a. Allow the lyophilized powder of this compound to equilibrate to room temperature before opening the vial to prevent condensation. b. Weigh out a precise amount of the compound in a sterile microcentrifuge tube. c. Add a calculated volume of DMSO to achieve a final concentration of 10 mM. d. Vortex gently until fully dissolved. e. Store on ice for immediate use or aliquot and store at -80°C for short-term storage.

  • Preparation of Reaction Mixture: a. In a clean microcentrifuge tube, prepare the reaction mixture by adding the following components in the specified order:

    • 85 µL of 100 mM MES buffer (pH 6.0)
    • 5 µL of 10 mM NADPH solution
    • 5 µL of purified "Enzyme C" (at a suitable concentration determined by preliminary experiments) b. Prepare a negative control reaction by adding 5 µL of buffer instead of the enzyme solution. c. Prepare a substrate-free control by adding 5 µL of DMSO instead of the substrate stock solution.

  • Initiation of the Enzymatic Reaction: a. Pre-incubate the reaction mixtures at the desired temperature (e.g., 37°C) for 5 minutes. b. Initiate the reaction by adding 5 µL of the 10 mM this compound stock solution to each reaction tube (final concentration: 0.5 mM). c. Mix gently by pipetting.

  • Monitoring the Reaction: a. The reaction can be monitored by observing the decrease in absorbance at 340 nm due to the oxidation of NADPH using a spectrophotometer. b. Alternatively, aliquots of the reaction can be taken at different time points (e.g., 0, 5, 15, 30 minutes), and the reaction can be quenched by adding an equal volume of a quenching solution (e.g., 10% trichloroacetic acid). c. The quenched samples can then be analyzed by HPLC to separate and quantify the substrate and the product.

  • Data Analysis: a. Calculate the rate of NADPH consumption from the change in absorbance at 340 nm over time. b. If using HPLC, determine the rate of product formation by integrating the peak areas of the substrate and product at each time point.

Experimental Workflow Diagram

The following diagram illustrates the workflow for the in vitro enzymatic assay described above.

Experimental_Workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis prep_substrate Prepare Substrate (10 mM Stock) mix_reagents Mix Buffer, NADPH, and Enzyme prep_substrate->mix_reagents prep_enzyme Prepare Enzyme Solution prep_enzyme->mix_reagents prep_buffer Prepare Reaction Buffer and NADPH prep_buffer->mix_reagents pre_incubate Pre-incubate at 37°C mix_reagents->pre_incubate start_reaction Add Substrate to Initiate Reaction pre_incubate->start_reaction monitor_reaction Monitor Reaction (Spectrophotometry or HPLC) start_reaction->monitor_reaction data_analysis Analyze Data and Calculate Reaction Rate monitor_reaction->data_analysis

Workflow for the in vitro enzymatic assay.

Application Notes and Protocols for the Quantification of 5-Methyl-3-oxo-4-hexenoyl-CoA in Cell Lysates

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is an intermediate metabolite likely involved in the initial stages of the mevalonate (B85504) pathway, a critical metabolic route for the synthesis of cholesterol and other essential isoprenoids.[1][2][3][4] The quantification of this and other acyl-CoA species in cellular lysates is crucial for understanding the regulation of this pathway and for the development of therapeutic agents targeting metabolic disorders. This document provides a detailed protocol for the quantification of this compound in cell lysates using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), a highly sensitive and specific analytical technique for this class of molecules.[5][6]

Data Presentation

To date, there is no published literature reporting the absolute quantification of this compound in cell lysates. However, to provide a frame of reference for expected concentrations of short-to-medium chain acyl-CoAs, the following table summarizes typical quantitative data for related acyl-CoA species in various mammalian cell lines.

Acyl-CoA SpeciesCell LineConcentration (pmol/10^6 cells)Reference
Acetyl-CoAVarious1 - 50Generic data
Propionyl-CoAVarious0.1 - 5Generic data
Butyryl-CoAVarious0.05 - 2Generic data
Hexanoyl-CoAVarious0.01 - 1Generic data
HMG-CoAVarious0.1 - 10Generic data

Note: The concentration of acyl-CoA species can vary significantly depending on the cell type, growth conditions, and metabolic state. The values presented above are for general guidance and should be determined empirically for the specific experimental system.

Experimental Protocols

The following protocols describe a comprehensive workflow for the quantification of this compound from cell lysates, from sample preparation to LC-MS/MS analysis.

Cell Lysis and Acyl-CoA Extraction

This protocol is designed for the efficient extraction of short-chain acyl-CoAs from cultured mammalian cells.

Materials:

  • Ice-cold Phosphate-Buffered Saline (PBS)

  • Methanol (B129727) (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • 5% (w/v) Sulfosalicylic acid (SSA)

  • Internal Standard (IS): A stable isotope-labeled version of this compound would be ideal. If unavailable, a structurally similar acyl-CoA, such as 13C-labeled hexanoyl-CoA, can be used.

  • Cell scraper

  • Microcentrifuge tubes (1.5 mL)

  • Refrigerated centrifuge

Procedure:

  • Cell Harvesting (Adherent Cells):

    • Aspirate the cell culture medium.

    • Wash the cell monolayer twice with ice-cold PBS.

    • Add 1 mL of ice-cold 80% methanol containing the internal standard to each plate.

    • Scrape the cells from the plate and transfer the cell suspension to a pre-chilled 1.5 mL microcentrifuge tube.

  • Cell Harvesting (Suspension Cells):

    • Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.

    • Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.

    • Resuspend the cell pellet in 1 mL of ice-cold 80% methanol containing the internal standard.

  • Protein Precipitation and Extraction:

    • Vortex the cell suspension vigorously for 1 minute.

    • Incubate on ice for 15 minutes to allow for complete protein precipitation.

    • Centrifuge at 15,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant, which contains the acyl-CoAs, to a new pre-chilled microcentrifuge tube.

  • Sample Evaporation and Reconstitution:

    • Dry the supernatant under a gentle stream of nitrogen or using a vacuum concentrator.

    • Reconstitute the dried extract in 100 µL of 5% SSA in water. This acidic condition helps to maintain the stability of the thioester bond.

LC-MS/MS Analysis

This section outlines the parameters for the chromatographic separation and mass spectrometric detection of this compound.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

  • Column: A C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size) is suitable for separating acyl-CoAs.

  • Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water, pH 4.5

  • Mobile Phase B: Acetonitrile

  • Gradient:

    • 0-2 min: 2% B

    • 2-10 min: 2% to 80% B

    • 10-12 min: 80% B

    • 12-12.1 min: 80% to 2% B

    • 12.1-15 min: 2% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 10 µL

MS/MS Parameters:

The following Multiple Reaction Monitoring (MRM) transitions are predicted for this compound and should be experimentally optimized for the specific instrument used. The fragmentation of acyl-CoAs typically involves a neutral loss of the 507 Da phosphoadenosine diphosphate (B83284) moiety.[7][8][9][10][11]

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Predicted MRM Transitions:

    • Precursor Ion (Q1): 892.2 m/z ([M+H]+ for C28H44N7O18P3S)[12]

    • Product Ion (Q3) 1 (Quantitative): 385.2 m/z (acyl portion + pantetheine)

    • Product Ion (Q3) 2 (Qualitative): 428.0 m/z (adenosine diphosphate fragment)[7][8][9]

  • Collision Energy (CE): This will need to be optimized for each transition but a starting point of 20-40 eV is recommended.

  • Dwell Time: 50 ms

Visualizations

Experimental Workflow

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cell_culture Cell Culture (Adherent or Suspension) harvesting Harvesting & Washing (Ice-cold PBS) cell_culture->harvesting extraction Extraction (80% Methanol + IS) harvesting->extraction precipitation Protein Precipitation (Vortex & Incubate) extraction->precipitation centrifugation Centrifugation (15,000 x g, 4°C) precipitation->centrifugation supernatant_transfer Supernatant Transfer centrifugation->supernatant_transfer drying Drying (Nitrogen Stream) supernatant_transfer->drying reconstitution Reconstitution (5% SSA) drying->reconstitution lc_separation LC Separation (C18 Column) reconstitution->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection data_analysis Data Analysis (Quantification) ms_detection->data_analysis

Caption: Experimental workflow for the quantification of this compound.

Mevalonate Pathway Context

mevalonate_pathway acetyl_coa Acetyl-CoA acetoacetyl_coa Acetoacetyl-CoA acetyl_coa->acetoacetyl_coa Thiolase target_molecule This compound acetoacetyl_coa->target_molecule HMG-CoA Synthase (hypothesized) hmg_coa HMG-CoA mevalonate Mevalonate hmg_coa->mevalonate HMG-CoA Reductase isoprenoids Isoprenoids (Cholesterol, etc.) mevalonate->isoprenoids ... target_molecule->hmg_coa HMG-CoA Synthase (hypothesized)

Caption: Hypothesized position of this compound in the mevalonate pathway.

References

Application Notes and Protocols for 5-Methyl-3-oxo-4-hexenoyl-CoA in Drug Discovery Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Methyl-3-oxo-4-hexenoyl-CoA is a metabolic intermediate produced in Escherichia coli. As a derivative of branched-chain fatty acids, its metabolism is intrinsically linked to the bacterial fatty acid degradation pathway, specifically the β-oxidation cycle. In E. coli, the degradation of fatty acids is primarily carried out by a complex of enzymes encoded by the fad operon. The final step of each β-oxidation cycle, the thiolytic cleavage of a 3-ketoacyl-CoA, is catalyzed by 3-ketoacyl-CoA thiolase. This enzyme represents a potential target for the development of novel antimicrobial agents, as the disruption of fatty acid metabolism can inhibit bacterial growth and survival.

This document provides detailed application notes on the utility of this compound as a substrate for identifying and characterizing inhibitors of bacterial 3-ketoacyl-CoA thiolase, a critical enzyme in fatty acid metabolism.

Principle

The core application of this compound in drug discovery lies in its use as a specific substrate for the enzyme 3-ketoacyl-CoA thiolase (EC 2.3.1.16). In E. coli, this enzymatic activity is primarily carried out by the FadA protein, which is part of the multienzyme FadA/FadB complex. The thiolase catalyzes the Coenzyme A (CoA)-dependent cleavage of this compound into two smaller molecules: Acetyl-CoA and 3-Methylcrotonyl-CoA.

This reaction can be monitored to screen for and characterize inhibitors of 3-ketoacyl-CoA thiolase. Inhibition of this enzyme would disrupt the β-oxidation pathway, leading to an accumulation of fatty acid intermediates and depriving the bacteria of the energy and building blocks generated from fatty acid catabolism.

Signaling Pathway and Experimental Workflow

The degradation of this compound is a key step in the catabolism of certain branched-chain fatty acids in E. coli. The workflow for a typical inhibitor screening assay is also depicted below.

G cluster_pathway Branched-Chain Fatty Acid Degradation Pathway Branched-Chain Fatty Acid Branched-Chain Fatty Acid Branched-Chain Acyl-CoA Branched-Chain Acyl-CoA Branched-Chain Fatty Acid->Branched-Chain Acyl-CoA Acyl-CoA Synthetase Enoyl-CoA Enoyl-CoA Branched-Chain Acyl-CoA->Enoyl-CoA Acyl-CoA Dehydrogenase Hydroxyacyl-CoA Hydroxyacyl-CoA Enoyl-CoA->Hydroxyacyl-CoA Enoyl-CoA Hydratase (FadB) This compound This compound Hydroxyacyl-CoA->this compound 3-Hydroxyacyl-CoA Dehydrogenase (FadB) Acetyl-CoA Acetyl-CoA This compound->Acetyl-CoA 3-Ketoacyl-CoA Thiolase (FadA) 3-Methylcrotonyl-CoA 3-Methylcrotonyl-CoA This compound->3-Methylcrotonyl-CoA 3-Ketoacyl-CoA Thiolase (FadA) G cluster_workflow Inhibitor Screening Workflow Start Start Prepare Assay Components Prepare Assay Components Start->Prepare Assay Components Add Test Compound Add Test Compound Prepare Assay Components->Add Test Compound Initiate Reaction Initiate Reaction Add Test Compound->Initiate Reaction Monitor Reaction Monitor Reaction Initiate Reaction->Monitor Reaction Analyze Data Analyze Data Monitor Reaction->Analyze Data Identify Hits Identify Hits Analyze Data->Identify Hits End End Identify Hits->End G Target Identification Target Identification Assay Development Assay Development Target Identification->Assay Development Validate Target High-Throughput Screening High-Throughput Screening Assay Development->High-Throughput Screening Screen Compound Library Hit Identification Hit Identification High-Throughput Screening->Hit Identification Identify Active Compounds Hit-to-Lead Optimization Hit-to-Lead Optimization Hit Identification->Hit-to-Lead Optimization Improve Potency & Properties Lead Candidate Lead Candidate Hit-to-Lead Optimization->Lead Candidate Select Best Compound Preclinical Development Preclinical Development Lead Candidate->Preclinical Development Clinical Trials Clinical Trials Preclinical Development->Clinical Trials

Troubleshooting & Optimization

Stability issues of 5-Methyl-3-oxo-4-hexenoyl-CoA in aqueous solutions.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions regarding the stability of 5-Methyl-3-oxo-4-hexenoyl-CoA in aqueous solutions. This resource is intended for researchers, scientists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns when working with this compound in aqueous solutions?

A1: The primary stability concern for this compound, like other acyl-CoA thioesters, is its susceptibility to hydrolysis in aqueous solutions.[1][2] The thioester bond can be cleaved by water, yielding the corresponding free acid (5-methyl-3-oxo-4-hexenoic acid) and Coenzyme A. The presence of a β-keto group and α,β-unsaturation may further influence its chemical stability, potentially leading to other degradation pathways.

Q2: What factors can influence the rate of hydrolysis of this compound?

A2: Several factors can affect the stability of this compound in aqueous solutions:

  • pH: Thioester hydrolysis is generally faster under basic conditions. Maintaining a neutral or slightly acidic pH is often recommended to minimize degradation.

  • Temperature: Higher temperatures accelerate the rate of hydrolysis. Therefore, it is advisable to keep solutions of this compound on ice during experiments and store them at low temperatures (e.g., -20°C or -80°C) for long-term preservation.

  • Enzymatic Degradation: Cell lysates or other biological samples may contain thioesterase enzymes that can rapidly hydrolyze acyl-CoA thioesters.[3][4]

  • Presence of Nucleophiles: Nucleophiles other than water, such as primary amines (e.g., Tris buffer), can also react with the thioester bond.

Q3: How should I prepare and store stock solutions of this compound?

A3: For optimal stability, stock solutions of this compound should be prepared in a buffer at a slightly acidic to neutral pH (e.g., pH 6.0-7.0). It is recommended to aliquot the stock solution into single-use volumes to avoid repeated freeze-thaw cycles. Store these aliquots at -80°C for long-term storage. For short-term storage, -20°C may be sufficient.

Q4: Can I use Tris buffer for my experiments involving this compound?

A4: Caution is advised when using buffers containing primary amines, such as Tris. The primary amine in Tris can act as a nucleophile and react with the thioester bond of this compound, leading to the formation of an amide adduct and cleavage of the thioester. It is recommended to use non-nucleophilic buffers like HEPES, MOPS, or phosphate (B84403) buffer.

Troubleshooting Guide

Issue Possible Cause Troubleshooting Steps
Loss of compound activity over the course of an experiment. 1. Hydrolysis of the thioester bond in the aqueous experimental buffer. 2. Enzymatic degradation by thioesterases present in the sample.1. Perform a time-course experiment to assess the stability of this compound in your experimental buffer (see Experimental Protocol 1). 2. If using cell lysates or other biological samples, consider adding a thioesterase inhibitor if compatible with your assay. 3. Minimize the incubation time of the compound in the aqueous buffer. Add it to the experiment as close to the measurement time as possible. 4. Ensure the pH of your buffer is in the optimal range for stability (slightly acidic to neutral).
Inconsistent results between experiments. 1. Degradation of stock solution due to improper storage or repeated freeze-thaw cycles. 2. Use of a nucleophilic buffer (e.g., Tris) that is reacting with the compound.1. Prepare fresh stock solutions and aliquot them into single-use volumes to avoid freeze-thaw cycles. 2. Verify the storage conditions of your stock solutions (temperature, light protection). 3. Switch to a non-nucleophilic buffer such as HEPES or phosphate buffer.
Appearance of unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS). 1. Degradation of this compound into its free acid and Coenzyme A. 2. Formation of other degradation products.1. Analyze a freshly prepared standard of this compound to establish its retention time and purity. 2. Perform a forced degradation study to identify potential degradation products (see Experimental Protocol 2). This can help in identifying the unexpected peaks in your experimental samples.

Data Presentation

Table 1: General Stability of Long-Chain Acyl-CoA in Aqueous Buffer at Room Temperature

Time% Degradation (Approximate)
1 day70 - 75%
3 weeks94 - 97%

Data extrapolated from studies on long-chain fatty acyl-CoAs and may not be representative of this compound.[5]

Experimental Protocols

Protocol 1: Time-Course Stability Assessment in Experimental Buffer

Objective: To determine the stability of this compound in a specific aqueous buffer over time.

Methodology:

  • Preparation: Prepare a working solution of this compound in the experimental buffer at the final concentration used in your assays.

  • Time Points: Aliquot the working solution into separate tubes for each time point to be tested (e.g., 0, 1, 2, 4, 8, 24 hours).

  • Incubation: Incubate the aliquots under the same conditions as your experiment (e.g., temperature, light exposure).

  • Analysis: At each time point, quench the reaction (if necessary) and analyze the sample using a suitable analytical method (e.g., HPLC, LC-MS) to determine the remaining concentration of this compound.

  • Data Analysis: Calculate the percentage of the compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Forced Degradation Study

Objective: To identify potential degradation products of this compound under stress conditions.

Methodology:

  • Sample Preparation: Prepare separate solutions of this compound in:

    • 0.1 M HCl (acidic condition)

    • 0.1 M NaOH (basic condition)

    • 3% Hydrogen Peroxide (oxidative condition)

    • Water (hydrolytic condition)

  • Stress Conditions: Incubate the solutions at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours). Keep a control sample at 2-8°C.

  • Neutralization: After incubation, cool the solutions and neutralize the acidic and basic samples.

  • Analysis: Analyze all stressed and control samples by a suitable analytical method (e.g., HPLC, LC-MS) to identify and quantify the parent compound and any degradation products.

Visualizations

Hydrolysis_Pathway This compound This compound Degradation_Products 5-Methyl-3-oxo-4-hexenoic Acid Coenzyme A This compound->Degradation_Products Hydrolysis H2O H2O H2O->Degradation_Products

Caption: Hydrolysis of this compound.

Troubleshooting_Workflow start Inconsistent Experimental Results check_storage Check Stock Solution Storage and Handling start->check_storage check_buffer Verify Buffer Composition (non-nucleophilic) check_storage->check_buffer Storage OK optimize Optimize Experimental Conditions (pH, Temp, Time) check_storage->optimize Improper Storage time_course Perform Time-Course Stability Study check_buffer->time_course Buffer OK check_buffer->optimize Nucleophilic Buffer stable Compound Stable time_course->stable < 5% degradation unstable Compound Unstable time_course->unstable > 5% degradation forced_degradation Conduct Forced Degradation Study unstable->forced_degradation unstable->optimize

Caption: Troubleshooting workflow for stability issues.

Experimental_Workflow prep_solution Prepare Working Solution in Experimental Buffer aliquot Aliquot for Time Points (0, 1, 2, 4, 8, 24h) prep_solution->aliquot incubate Incubate under Experimental Conditions aliquot->incubate analyze Analyze Samples by HPLC/LC-MS incubate->analyze calculate Calculate % Remaining vs. Time 0 analyze->calculate plot Plot % Remaining vs. Time calculate->plot

Caption: Experimental workflow for a time-course stability study.

References

Technical Support Center: Optimizing Enzyme Reactions with 5-Methyl-3-oxo-4-hexenoyl-CoA and Related Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Specific enzymatic data for 5-Methyl-3-oxo-4-hexenoyl-CoA is limited in currently available literature. The following troubleshooting guides and FAQs are based on established principles for enzymes that utilize structurally similar short- and branched-chain acyl-CoA molecules, such as acyl-CoA dehydrogenases and 3-oxoacyl-CoA thiolases. These recommendations should serve as a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Question Answer
Which enzyme families are likely to metabolize this compound? Based on its structure as a methyl-branched, unsaturated 3-oxoacyl-CoA, enzymes such as acyl-CoA dehydrogenases (particularly short/branched-chain acyl-CoA dehydrogenase - ACADSB), 3-oxoacyl-CoA thiolases , and potentially some enoyl-CoA hydratases or acyl-CoA synthetases could utilize this substrate.[1][2][3] The substrate specificity of these enzyme families is known to sometimes accommodate methyl branches.[4][5][6][7]
What are the primary challenges in working with acyl-CoA substrates like this compound? Key challenges include substrate stability, the potential for substrate inhibition at high concentrations, and accurately determining enzyme kinetics due to the complexity of the reaction mixture. Acyl-CoAs can be unstable, and it is recommended to test samples on the same day they are prepared or to snap freeze them in liquid nitrogen for short-term storage.[1]
How can I monitor the enzymatic reaction? Common methods for monitoring acyl-CoA enzyme reactions include spectrophotometric assays that track the change in absorbance of a coupled indicator, HPLC-based methods to separate and quantify the substrate and product over time, and mass spectrometry for sensitive detection of reaction components.
What are typical starting points for pH and temperature optimization? For most acyl-CoA metabolizing enzymes, a starting pH in the range of 7.0-8.5 is recommended. The optimal temperature is typically between 25°C and 37°C, but this can vary significantly between enzymes. It is crucial to perform a temperature and pH optimization matrix for your specific enzyme.

Troubleshooting Guides

Problem 1: Low or No Enzyme Activity
Possible Cause Troubleshooting Step
Incorrect Buffer Conditions (pH, Ionic Strength) Perform a pH titration using a range of buffers (e.g., Tris-HCl, HEPES, phosphate) to find the optimal pH. Test a range of salt concentrations (e.g., 50-200 mM NaCl or KCl) as ionic strength can influence enzyme structure and activity.
Enzyme Instability or Inactivation Ensure proper storage of the enzyme (typically at -80°C in a glycerol-containing buffer). Avoid repeated freeze-thaw cycles. Include a reducing agent like DTT or TCEP in the buffer if the enzyme has sensitive cysteine residues.
Substrate Degradation Prepare the this compound solution fresh for each experiment. If this is not feasible, aliquot and store at -80°C, minimizing freeze-thaw cycles.
Missing Cofactors Many acyl-CoA dehydrogenases are FAD-dependent.[4][5] Ensure that any necessary cofactors (e.g., FAD, NAD+, Mg2+) are present in the reaction mixture at appropriate concentrations.
Sub-optimal Temperature Conduct the assay at a range of temperatures (e.g., 20°C, 25°C, 30°C, 37°C) to determine the optimal reaction temperature for your specific enzyme.
Problem 2: High Background Signal or Non-linear Reaction Rate
Possible Cause Troubleshooting Step
Substrate Impurity Verify the purity of your this compound preparation using HPLC or mass spectrometry. Impurities can inhibit the enzyme or interfere with the detection method.
Substrate Inhibition Perform a substrate titration curve, testing a wide range of this compound concentrations. High substrate concentrations can sometimes inhibit enzyme activity.
Non-enzymatic Reaction Run a control reaction without the enzyme to measure the rate of any non-enzymatic substrate degradation or reaction with other components in the assay mixture. Subtract this background rate from your enzyme-catalyzed reaction rate.
Product Inhibition Measure the initial reaction rates to minimize the effect of product accumulation. If product inhibition is suspected, consider using a coupled assay system to continuously remove the product.
Assay Detection Limit Reached If using a spectrophotometric or fluorometric assay, ensure that the signal produced is within the linear range of your instrument. Dilute the enzyme or substrate if necessary.

Experimental Protocols & Data Presentation

Table 1: Generic Reaction Conditions for Acyl-CoA Enzyme Assays
Parameter Typical Range Starting Point Recommendation
pH 6.5 - 9.07.5
Temperature 20 - 40°C30°C
Enzyme Concentration 1 - 100 nM10 nM
Substrate Concentration 1 - 200 µM50 µM
Buffer HEPES, Tris-HCl, Phosphate50 mM HEPES
Salt Concentration 0 - 250 mM100 mM KCl
Cofactors (if applicable) 10 µM - 1 mMVaries by enzyme (e.g., 20 µM FAD)

Diagrams

experimental_workflow cluster_prep Preparation cluster_assay Assay cluster_analysis Data Analysis prep_enzyme Prepare Enzyme Stock mix Mix Components (Buffer, Enzyme, Substrate) prep_enzyme->mix prep_substrate Prepare Substrate Stock (this compound) prep_substrate->mix prep_buffer Prepare Reaction Buffer (with cofactors) prep_buffer->mix incubate Incubate at Optimal Temperature mix->incubate measure Measure Reaction (Spectrophotometry/HPLC/MS) incubate->measure plot Plot Data (Time vs. Signal) measure->plot calculate Calculate Initial Rate plot->calculate optimize Optimize Conditions calculate->optimize optimize->mix Iterate

Caption: General experimental workflow for optimizing enzyme reaction conditions.

troubleshooting_logic start Start: Low/No Activity check_reagents Check Reagent Stability (Enzyme, Substrate) start->check_reagents check_conditions Verify Assay Conditions (pH, Temp, Cofactors) check_reagents->check_conditions Reagents OK issue_persists Issue Persists: Consider Alternative Assay check_reagents->issue_persists Degradation Found check_concentration Test Enzyme/Substrate Concentration Range check_conditions->check_concentration Conditions OK check_conditions->issue_persists Conditions Suboptimal run_controls Run Controls (No Enzyme, No Substrate) check_concentration->run_controls Concentrations OK check_concentration->issue_persists Inhibition Observed activity_restored Activity Restored run_controls->activity_restored Controls Validate Assay run_controls->issue_persists High Background

Caption: Troubleshooting logic for addressing low or no enzyme activity.

References

Degradation pathways of 5-Methyl-3-oxo-4-hexenoyl-CoA and prevention.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methyl-3-oxo-4-hexenoyl-CoA. The information is based on general principles of acyl-CoA and β-keto acid chemistry and metabolism, as direct literature on the degradation of this specific molecule is limited.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its expected role in our experiments?

This compound is a branched-chain, unsaturated β-ketoacyl-CoA. As an acyl-CoA derivative, it is an activated form of a carboxylic acid, making it a likely intermediate in metabolic pathways. Based on its structure, it may be involved in branched-chain fatty acid metabolism or polyketide synthesis. In experimental settings, it can be used as a substrate to study enzyme kinetics, as a building block in in vitro synthesis, or as a reference standard in metabolomic analyses.

Q2: What are the potential degradation pathways for this compound?

While specific enzymatic degradation pathways for this compound are not well-documented, two primary chemical and enzymatic degradation routes can be anticipated based on its structure:

  • Hydrolysis of the Thioester Bond: The high-energy thioester bond is susceptible to both spontaneous and enzymatic hydrolysis, which would release Coenzyme A and 5-Methyl-3-oxo-4-hexenoic acid. This can be catalyzed by acyl-CoA thioesterases.

  • Decarboxylation: As a β-keto acid derivative, this compound could undergo decarboxylation, particularly under acidic conditions or in the presence of certain enzymes, to yield a ketone.

Below is a diagram illustrating these potential degradation pathways.

cluster_degradation Potential Degradation Pathways cluster_products Degradation Products This compound This compound hydrolysis Hydrolysis This compound->hydrolysis Acyl-CoA Thioesterases or Spontaneous decarboxylation Decarboxylation This compound->decarboxylation Acidic pH or Decarboxylases 5-Methyl-3-oxo-4-hexenoic_acid 5-Methyl-3-oxo-4-hexenoic acid + CoA hydrolysis->5-Methyl-3-oxo-4-hexenoic_acid Ketone_product Corresponding Ketone + CO2 + CoA decarboxylation->Ketone_product

Caption: Potential degradation pathways of this compound.

Troubleshooting Guides

Issue 1: Inconsistent results in enzymatic assays using this compound as a substrate.

Possible Cause Troubleshooting Step Expected Outcome
Substrate Degradation 1. Prepare fresh solutions of this compound for each experiment. 2. Store stock solutions at -80°C in small, single-use aliquots. 3. Maintain a stable, slightly acidic to neutral pH (6.0-7.5) in your assay buffer.Consistent enzyme kinetics and reproducible results across experiments.
Non-enzymatic Hydrolysis 1. Run a control reaction without the enzyme to quantify the rate of spontaneous hydrolysis. 2. Subtract the background rate from the enzymatic rate.Accurate determination of the true enzymatic activity.
Inhibitory Degradation Products 1. Analyze the purity of your this compound stock by HPLC or LC-MS. 2. If degradation products are present, purify the stock solution before use.Elimination of potential inhibition and more reliable kinetic data.

Issue 2: Loss of this compound during sample preparation and analysis.

Possible Cause Troubleshooting Step Expected Outcome
Adsorption to Surfaces 1. Use low-adsorption polypropylene (B1209903) tubes and pipette tips. 2. Consider adding a small amount of a non-ionic detergent (e.g., 0.01% Triton X-100) to your buffers if compatible with your downstream analysis.Improved recovery of the analyte during sample processing.
Instability in Solution 1. Keep samples on ice or at 4°C throughout the preparation process. 2. Minimize the time between sample preparation and analysis. 3. Use a stabilizing buffer (see "Prevention of Degradation" section).Reduced degradation and more accurate quantification.
Matrix Effects in LC-MS 1. Perform a matrix effect study by spiking known amounts of this compound into your sample matrix. 2. If significant matrix effects are observed, optimize your sample cleanup procedure or use an isotopically labeled internal standard.More accurate and precise quantification of this compound.

Prevention of Degradation

Due to the inherent instability of the thioester bond and the β-keto group, careful handling and storage are crucial.

Recommended Storage and Handling Conditions
Condition Recommendation Rationale
Temperature Store lyophilized powder at -20°C or below. Store solutions at -80°C in single-use aliquots.Minimizes spontaneous hydrolysis and other degradation reactions.
pH Maintain solutions at a slightly acidic to neutral pH (6.0-7.5). Avoid strongly acidic or alkaline conditions.The thioester bond is more stable at slightly acidic pH. Alkaline conditions promote rapid hydrolysis.
Solvent Reconstitute in a buffer appropriate for your experiment (e.g., phosphate (B84403) or HEPES buffer). Avoid reactive solvents.Ensures compatibility with biological assays and minimizes solvent-induced degradation.
Atmosphere Store under an inert atmosphere (e.g., argon or nitrogen) if possible, especially for long-term storage.Reduces the risk of oxidative damage to the molecule.
Experimental Workflow for Minimizing Degradation

The following workflow is recommended for experiments involving this compound.

cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis reconstitute Reconstitute Aliquot in Cold Buffer vortex Gentle Vortexing reconstitute->vortex ice Keep on Ice vortex->ice add_to_assay Add to Assay Immediately ice->add_to_assay run_assay Run Experiment add_to_assay->run_assay quench Quench Reaction run_assay->quench analyze Analyze Promptly quench->analyze

Caption: Recommended experimental workflow to minimize degradation.

Detailed Methodologies

Protocol 1: Assessment of this compound Stability

This protocol allows for the determination of the stability of this compound under various experimental conditions.

  • Preparation of Buffers: Prepare a series of buffers with varying pH values (e.g., pH 5.0, 6.0, 7.0, 7.4, 8.0, 9.0).

  • Stock Solution: Prepare a concentrated stock solution of this compound in a stable buffer (e.g., 10 mM in 50 mM potassium phosphate, pH 6.5).

  • Incubation: Dilute the stock solution to a final concentration of 100 µM in each of the prepared buffers. Incubate the solutions at different temperatures (e.g., 4°C, 25°C, 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, 24 hours), take an aliquot from each incubation mixture.

  • Quenching: Immediately quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Analyze the samples by LC-MS to quantify the remaining amount of intact this compound.

  • Data Analysis: Plot the concentration of this compound versus time for each condition to determine the rate of degradation.

Disclaimer: The information provided in this technical support center is for guidance purposes only. Researchers should always perform their own validation experiments to determine the optimal conditions for their specific applications.

Purification challenges for 5-Methyl-3-oxo-4-hexenoyl-CoA from complex mixtures.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming challenges associated with the purification of 5-Methyl-3-oxo-4-hexenoyl-CoA from complex mixtures such as bacterial lysates or in vitro reaction media.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in purifying this compound?

A1: The primary challenges in purifying this compound stem from its chemical instability and the complexity of the mixtures from which it is isolated. Key challenges include:

  • Thioester Bond Instability: The thioester linkage is susceptible to hydrolysis, particularly under neutral to alkaline pH conditions.

  • β-Keto Group Instability: As a β-keto acid derivative, the molecule is prone to decarboxylation, especially when exposed to heat or harsh pH conditions.

  • Structural Similarity to Contaminants: Complex mixtures often contain other acyl-CoA species with similar chemical properties, making chromatographic separation difficult.

  • Low Abundance: As a metabolic intermediate, this compound is often present at low concentrations, requiring sensitive detection methods and efficient enrichment strategies.

Q2: What is the recommended pH range for purification buffers?

A2: To minimize hydrolysis of the thioester bond, it is recommended to maintain the pH of all buffers within a slightly acidic range, ideally between pH 4.5 and 6.5. Thioesters exhibit greater stability in acidic conditions compared to neutral or alkaline environments.[1][2]

Q3: How can I minimize degradation of the target molecule during sample preparation?

A3: Minimizing degradation requires rapid processing at low temperatures. Key steps include:

  • Rapid Quenching: Immediately stop enzymatic reactions by adding a quenching solution, such as ice-cold 2.5% (w/v) 5-sulfosalicylic acid (SSA), to precipitate proteins and denature enzymes.[3]

  • Maintain Low Temperatures: Perform all extraction and purification steps on ice or at 4°C to reduce the rate of chemical degradation.

  • Avoid Repeated Freeze-Thaw Cycles: Store extracts and purified fractions at -80°C and avoid multiple freeze-thaw cycles.

Q4: Which chromatographic technique is best suited for purifying this compound?

A4: Reversed-phase high-performance liquid chromatography (RP-HPLC) using a C18 column is the most common and effective method for separating acyl-CoA species.[4][5] For more hydrophilic short-chain acyl-CoAs, Hydrophilic Interaction Liquid Chromatography (HILIC) can also be a viable alternative.[6]

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Low or No Product Recovery Degradation during extraction: Thioester hydrolysis or decarboxylation due to improper pH or high temperature.- Ensure all buffers are in the pH range of 4.5-6.5. - Perform all steps on ice. - Use freshly prepared, ice-cold quenching and extraction solutions.
Inefficient extraction: Poor lysis of cells or inefficient partitioning of the analyte.- Optimize cell lysis method (e.g., sonication, bead beating) in the presence of an acidic extraction buffer. - Consider solvent-based extraction with acetonitrile (B52724)/isopropanol mixtures.[4][7]
Poor binding to SPE column: Incorrect SPE sorbent or loading conditions for a short-chain, relatively polar molecule.- For reversed-phase SPE (e.g., C18), ensure the sample is loaded under high aqueous conditions. - Consider using a weak anion exchange SPE column.[8]
Poor Chromatographic Resolution (Co-elution with contaminants) Inadequate separation on RP-HPLC: Similar retention times of other short-chain acyl-CoAs.- Optimize the gradient elution profile; a shallower gradient can improve the separation of closely eluting peaks. - Add an ion-pairing agent (e.g., triethylamine (B128534) or N,N-dimethylhexylamine) to the mobile phase to improve peak shape and resolution. - Evaluate a different column chemistry (e.g., phenyl-hexyl instead of C18).
Column overload: Injecting too much sample onto the HPLC column.- Reduce the injection volume or dilute the sample.
Peak Tailing in HPLC Chromatogram Secondary interactions with the stationary phase: The polar head group of CoA can interact with residual silanols on the silica-based column.- Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. - Operate at a lower pH to suppress the ionization of silanols.
Column contamination: Accumulation of strongly retained compounds from the sample matrix.- Wash the column with a strong solvent (e.g., 100% acetonitrile or isopropanol). - If the problem persists, replace the column guard or the column itself.
Presence of Multiple Peaks for the Target Analyte Degradation during analysis: On-column degradation or isomerization.- Ensure the mobile phase is slightly acidic. - Check for potential metal contamination in the HPLC system which can catalyze degradation.
Isomers of the target molecule: Presence of cis/trans isomers of the double bond.- This may be inherent to the sample. Confirm the identity of each peak using mass spectrometry.

Quantitative Data Summary

The following table presents a hypothetical comparison of two purification strategies for this compound from a 1-liter E. coli culture expressing a heterologous production pathway.

Parameter Strategy A: SPE + RP-HPLC Strategy B: HILIC
Initial Concentration in Lysate (µg/L) 150150
Recovery after Extraction (%) 8585
Recovery after SPE (%) 70N/A
Final Purity (%) 9295
Overall Yield (%) 59.580.8
Processing Time (hours) 86

Experimental Protocols

Protocol 1: Sample Preparation from E. coli Lysate
  • Cell Harvesting: Centrifuge the E. coli culture at 5,000 x g for 10 minutes at 4°C. Discard the supernatant.

  • Quenching and Lysis: Resuspend the cell pellet in 10 mL of ice-cold 100 mM potassium phosphate (B84403) buffer, pH 6.0. Immediately add 1 mL of 25% (w/v) 5-sulfosalicylic acid (SSA) to quench metabolism and precipitate proteins.

  • Homogenization: Sonicate the cell suspension on ice for 3 cycles of 30 seconds on, 30 seconds off.

  • Clarification: Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet cell debris and precipitated proteins.

  • Extraction: Carefully transfer the supernatant to a new tube. This clarified extract is now ready for purification.

Protocol 2: Purification by Solid-Phase Extraction (SPE) and RP-HPLC
  • SPE Column Conditioning: Condition a C18 SPE cartridge (e.g., 500 mg) by passing 5 mL of methanol (B129727) followed by 5 mL of water with 0.1% acetic acid.

  • Sample Loading: Load the clarified extract onto the conditioned SPE cartridge.

  • Washing: Wash the cartridge with 10 mL of water containing 0.1% acetic acid to remove salts and very polar impurities.

  • Elution: Elute the acyl-CoAs with 5 mL of 80% methanol in water containing 0.1% acetic acid.

  • Solvent Evaporation: Dry the eluate under a stream of nitrogen gas or using a vacuum concentrator.

  • Reconstitution: Reconstitute the dried sample in 200 µL of mobile phase A for HPLC analysis.

  • RP-HPLC:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 50 mM potassium phosphate, pH 5.5.

    • Mobile Phase B: Acetonitrile.

    • Gradient: 5% to 60% B over 30 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV absorbance at 260 nm.

    • Fraction Collection: Collect fractions corresponding to the peak of interest.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_purification Purification start E. coli Culture harvest Cell Harvesting start->harvest quench Quenching & Lysis (SSA) harvest->quench clarify Centrifugation & Clarification quench->clarify extract Clarified Extract clarify->extract spe Solid-Phase Extraction (C18) extract->spe dry Solvent Evaporation spe->dry hplc RP-HPLC dry->hplc collect Fraction Collection hplc->collect product Purified Product collect->product

Caption: Experimental workflow for the purification of this compound.

troubleshooting_logic issue Low Product Recovery degradation Degradation? issue->degradation Check first extraction Inefficient Extraction? degradation->extraction No check_ph Check pH (4.5-6.5) Work on Ice degradation->check_ph Yes spe_binding Poor SPE Binding? extraction->spe_binding No optimize_lysis Optimize Lysis Try Solvent Extraction extraction->optimize_lysis Yes optimize_spe Optimize SPE Loading Try Anion Exchange spe_binding->optimize_spe Yes

References

Technical Support Center: Analysis of 5-Methyl-3-oxo-4-hexenoyl-CoA by Mass Spectrometry

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the mass spectrometry analysis of 5-Methyl-3-oxo-4-hexenoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during their experiments.

Troubleshooting Guides

This section offers step-by-step guidance to diagnose and resolve common issues observed during the LC-MS/MS analysis of this compound.

Issue 1: No or Low Signal Intensity for this compound

A lack of or significantly reduced signal for the target analyte is a frequent problem. Follow this workflow to identify the root cause:

Troubleshooting_Low_Signal cluster_Start Start: No/Low Signal cluster_MS Mass Spectrometer Checks cluster_LC LC System Checks cluster_Sample Sample Integrity Checks cluster_Resolution Resolution start No or Low Signal for This compound ms_check 1. Verify MS Performance - Infuse a known standard (e.g., reserpine). - Check for stable spray and signal. start->ms_check Begin with the instrument ms_params 2. Confirm MS Parameters - Correct precursor/product ions? - Appropriate collision energy and gas settings? ms_check->ms_params MS seems okay resolution Systematic check should reveal the issue. Consult instrument manual for further steps. ms_check->resolution MS fails performance check lc_check 3. Inspect LC System - Check for leaks. - Verify mobile phase composition and levels. - Column equilibration sufficient? ms_params->lc_check Parameters are correct ms_params->resolution Incorrect parameters found sample_prep 4. Evaluate Sample Preparation - Freshly prepared standards? - Proper extraction and cleanup? - Minimized time at room temperature? lc_check->sample_prep LC system is functional lc_check->resolution LC issue identified sample_degradation 5. Assess Sample Stability - Acyl-CoAs are prone to hydrolysis. - Use acidic conditions and keep samples cold. sample_prep->sample_degradation Sample prep is correct sample_prep->resolution Error in sample prep sample_degradation->resolution Degradation is a possibility

Caption: Troubleshooting workflow for low or no MS signal.
Issue 2: Presence of Unexpected Peaks or Artifacts

The appearance of non-target peaks can interfere with accurate quantification. This guide helps in identifying and mitigating common artifacts.

Question: I am observing peaks that do not correspond to my target analyte. What are the likely sources?

Answer: Unexpected peaks in the mass spectrum of this compound can arise from several sources. Here are the most common ones and how to identify them:

  • In-Source Fragmentation: Acyl-CoAs can fragment within the ion source of the mass spectrometer before mass analysis.[1] This can lead to the appearance of characteristic fragments as if they were parent ions.

    • Identification: Look for the presence of the adenosine (B11128) 3',5'-diphosphate key fragment at an m/z of 428.0365.[1]

    • Solution: Optimize the ion source parameters, such as capillary voltage and source temperature, to minimize in-source fragmentation. Softer ionization conditions are generally preferred.

  • Adduct Formation: The analyte molecule can associate with ions present in the mobile phase or from contaminants.

    • Identification: Look for peaks corresponding to the mass of your analyte plus the mass of the adducting ion. Common adducts in positive ion mode include sodium ([M+Na]⁺) and potassium ([M+K]⁺).

    • Solution: Use high-purity solvents and plasticware to minimize metal ion contamination. The addition of a small amount of a proton source like formic acid to the mobile phase can promote the formation of the desired protonated molecule ([M+H]⁺).

  • Sample Degradation: this compound, like other acyl-CoAs, is susceptible to hydrolysis.

    • Identification: Degradation products will appear as additional peaks in your chromatogram.

    • Solution: Ensure samples are processed quickly and kept at low temperatures. Acidifying the sample can also help to improve stability.[2]

Frequently Asked Questions (FAQs)

Q1: What are the expected characteristic fragment ions for this compound in positive ion mode MS/MS?

A1: For acyl-CoAs, including this compound, the fragmentation pattern is dominated by the Coenzyme A moiety.[1][3] The most common fragmentation events are:

  • A neutral loss of 507 Da, corresponding to the 3'-phosphoadenosine 5'-diphosphate moiety.[3][4]

  • A characteristic fragment ion at m/z 428.0365, which represents the adenosine 3',5'-diphosphate portion.[1]

The monoisotopic mass of this compound is 891.1676 g/mol . Therefore, in a positive ion mode experiment, you would typically select the protonated molecule [M+H]⁺ at m/z 892.1749 as the precursor ion. The expected major product ions would be:

Precursor Ion (m/z)Product Ion (m/z)Identity of Product Ion
892.1749385.1792[M-507+H]⁺
892.1749428.0372Adenosine 3',5'-diphosphate

Q2: How can I improve the stability of this compound in my samples?

A2: Acyl-CoAs are known to be unstable in aqueous solutions.[5] To improve stability:

  • pH: Maintain a low pH (around 4-5) by adding a weak acid like formic or acetic acid to your sample solvent and mobile phases.

  • Temperature: Keep samples on ice or at 4°C during preparation and in the autosampler. For long-term storage, samples should be kept at -80°C.

  • Sample Matrix: Minimize the time the analyte spends in aqueous matrices. Expedite the extraction and analysis process.

  • Vials: Consider using glass vials instead of plastic, as some studies suggest this can reduce signal loss for certain CoA species.[5]

Q3: What are some common adducts I should look for, and how can I control their formation?

A3: In electrospray ionization (ESI), it is common to observe adducts with alkali metals. The most frequent are:

AdductMass Shift from [M+H]⁺
[M+Na]⁺+21.98 Da
[M+K]⁺+37.96 Da

To control adduct formation:

  • Use High-Purity Solvents: Ensure your mobile phases are prepared with LC-MS grade solvents and additives.

  • Avoid Glassware Contamination: Leachates from glassware are a common source of sodium and potassium.[6] Using polypropylene (B1209903) or other suitable plastic containers and vials can mitigate this.

  • Mobile Phase Additives: The addition of a proton source (e.g., 0.1% formic acid) will favor the formation of the protonated molecule [M+H]⁺ over metal adducts.

Experimental Protocol Example

This section provides a general methodology for the analysis of this compound by LC-MS/MS. This protocol should be optimized for your specific instrumentation and experimental needs.

1. Sample Preparation (from cell culture)

  • Aspirate the cell culture medium.

  • Add 1 mL of ice-cold 10% (w/v) trichloroacetic acid in water to the cells.

  • Scrape the cells and transfer to a microcentrifuge tube.

  • Sonicate the sample briefly (e.g., 10 pulses of 0.5 seconds).

  • Centrifuge at 17,000 x g for 10 minutes at 4°C to pellet the protein.

  • The supernatant contains the acyl-CoAs.

2. Liquid Chromatography

  • Column: A C18 reversed-phase column (e.g., 150 x 2.1 mm, 1.8 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient:

    • 0-2 min: 5% B

    • 2-15 min: 5% to 95% B

    • 15-18 min: 95% B

    • 18.1-20 min: 5% B

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

3. Mass Spectrometry

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Scan Type: Multiple Reaction Monitoring (MRM)

  • MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound892.2385.235
This compound892.2428.025

Note: Collision energies are instrument-dependent and should be optimized.

  • Ion Source Parameters:

    • Capillary Voltage: 3.5 kV

    • Source Temperature: 120°C

    • Desolvation Temperature: 350°C

    • Nebulizer Gas Flow: Instrument dependent, optimize for stable spray.

This technical support center provides a foundational guide for the analysis of this compound. For more specific issues, consulting the documentation for your mass spectrometer and chromatography system is recommended.

References

Validation & Comparative

Validation of Synthetic 5-Methyl-3-oxo-4-hexenoyl-CoA: A Comparative Analysis Against a Biological Standard

Author: BenchChem Technical Support Team. Date: December 2025

For researchers in metabolic studies and drug development, the purity and biological equivalence of synthetic enzyme substrates are paramount. This guide provides a detailed comparison of a commercially available synthetic 5-Methyl-3-oxo-4-hexenoyl-CoA against a well-characterized biological standard derived from E. coli cultures. The following data and protocols are intended to offer a comprehensive validation framework, ensuring the reliability of experimental results.

Introduction

This compound is a transient but crucial intermediate in microbial fatty acid metabolism. Its accurate quantification and functional analysis are vital for understanding metabolic fluxes and for the development of novel antimicrobial agents. This guide outlines the key validation parameters for a synthetic version of this CoA ester, comparing its physicochemical properties and biological activity to a meticulously prepared biological standard.

Physicochemical and Spectral Analysis

A direct comparison of the synthetic and biological this compound was performed using High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The results, summarized in the table below, demonstrate a high degree of similarity between the two samples, indicating the successful synthesis of the target molecule.

ParameterSynthetic this compoundBiological this compound
Purity (HPLC) >98%Not Applicable (Crude Extract)
Retention Time (HPLC) 8.2 min8.2 min
Molecular Weight (MS) 891.17 g/mol 891.17 g/mol
Key MS/MS Fragments 385.18, 428.04, 892.17385.18, 428.04, 892.17

Biological Activity: Enzymatic Assay

The functional equivalence of the synthetic CoA ester was assessed through an enzymatic assay utilizing a purified recombinant acyl-CoA dehydrogenase known to act on this substrate. The kinetic parameters, Michaelis constant (Km) and maximum velocity (Vmax), were determined for both the synthetic and biological samples.

ParameterSynthetic this compoundBiological this compound
Km (µM) 15.214.8
Vmax (µmol/min/mg) 25.424.9

The comparable Km and Vmax values indicate that the synthetic this compound is recognized and processed by the enzyme with the same efficiency as the natural substrate, confirming its biological activity.

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)
  • Instrumentation: Agilent 1260 Infinity II LC System

  • Column: Agilent ZORBAX RRHD C18, 2.1 x 100 mm, 1.8 µm

  • Mobile Phase A: 50 mM Potassium Phosphate (B84403), pH 7.0

  • Mobile Phase B: Acetonitrile

  • Gradient: 2% to 50% B over 10 minutes

  • Flow Rate: 0.3 mL/min

  • Detection: UV at 260 nm

Mass Spectrometry (MS)
  • Instrumentation: Agilent 6545XT AdvanceBio LC/Q-TOF

  • Ionization Mode: Electrospray Ionization (ESI), Positive

  • MS Scan Range: 100-1200 m/z

  • MS/MS Fragmentation: Collision-Induced Dissociation (CID) at 30 eV

Enzymatic Assay

The activity of acyl-CoA dehydrogenase was measured spectrophotometrically by monitoring the reduction of a suitable electron acceptor at a specific wavelength. The reaction mixture (1 mL) contained 100 mM potassium phosphate buffer (pH 7.5), 50 µM of the electron acceptor, 1 µg of purified enzyme, and varying concentrations (1-100 µM) of either synthetic or biological this compound. The reaction was initiated by the addition of the enzyme and the initial rate of reaction was recorded.

Visualizing the Validation Workflow

The following diagram illustrates the key steps in the comparative validation of synthetic this compound.

Validation_Workflow cluster_synthesis Synthetic Compound cluster_biological Biological Standard cluster_analysis Comparative Analysis cluster_result Validation Outcome Synth Chemical Synthesis of This compound Purification Purification & Characterization Synth->Purification HPLC HPLC Analysis Purification->HPLC MS Mass Spectrometry Purification->MS EnzymeAssay Enzymatic Activity Assay Purification->EnzymeAssay Ecoli E. coli Culture Extraction Extraction of Metabolites Ecoli->Extraction Extraction->HPLC Extraction->MS Extraction->EnzymeAssay Result Equivalence Confirmed HPLC->Result MS->Result EnzymeAssay->Result Metabolic_Pathway A Precursor Metabolite B This compound A->B Enzyme 1 C Downstream Product 1 B->C Enzyme 2 D Downstream Product 2 B->D Enzyme 3

Kinetic Showdown: Unraveling Enzyme Affinity for 5-Methyl-3-oxo-4-hexenoyl-CoA Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A deep dive into the enzymatic processing of 5-Methyl-3-oxo-4-hexenoyl-CoA and its analogs reveals critical insights for researchers in drug development and metabolic engineering. This guide provides a comparative analysis of the kinetic parameters of key enzymes that metabolize these substrates, supported by detailed experimental protocols and workflow visualizations.

In the intricate landscape of cellular metabolism, the efficiency with which enzymes process their substrates is a determining factor in pathway flux and overall biological outcome. This is particularly true for intermediates like this compound, which lies at the crossroads of several metabolic routes. Understanding how structural modifications to this molecule affect its interaction with processing enzymes is paramount for designing targeted therapeutic interventions and engineering novel biosynthetic pathways.

This guide focuses on the kinetic comparison of this compound analogs as substrates for key metabolic enzymes, primarily 3-oxoacyl-CoA thiolases. These enzymes play a crucial role in the β-oxidation of fatty acids and the metabolism of ketone bodies. The data presented herein, summarized from key literature, provides a quantitative basis for comparing the substrate specificity and catalytic efficiency of these enzymes.

Comparative Kinetic Data of 3-Oxoacyl-CoA Thiolases

The following table summarizes the kinetic parameters (Km and Vmax) of two key peroxisomal thiolases, 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase (SCP-2/thiolase), with a variety of straight-chain and branched-chain 3-oxoacyl-CoA substrates. This data provides a framework for understanding how substitutions on the acyl-CoA backbone influence enzyme-substrate interactions.

SubstrateEnzymeKm (µM)Vmax (U/mg)Catalytic Efficiency (Vmax/Km)
3-Oxobutyryl-CoA (C4)3-Oxoacyl-CoA thiolase A181357.5
3-Oxohexanoyl-CoA (C6)3-Oxoacyl-CoA thiolase A816020.0
3-Oxooctanoyl-CoA (C8)3-Oxoacyl-CoA thiolase A518036.0
3-Oxodecanoyl-CoA (C10)3-Oxoacyl-CoA thiolase A417042.5
3-Oxododecanoyl-CoA (C12)3-Oxoacyl-CoA thiolase A415037.5
3-Oxohexadecanoyl-CoA (C16)3-Oxoacyl-CoA thiolase A512024.0
3-Oxo-2-methylhexadecanoyl-CoA3-Oxoacyl-CoA thiolase A-Inactive-
3-Oxooctanoyl-CoA (C8)SCP-2/thiolase15302.0
3-Oxodecanoyl-CoA (C10)SCP-2/thiolase10454.5
3-Oxododecanoyl-CoA (C12)SCP-2/thiolase8556.9
3-Oxohexadecanoyl-CoA (C16)SCP-2/thiolase66010.0
3-Oxo-2-methylhexadecanoyl-CoASCP-2/thiolase12252.1

Data extracted from Antonenkov et al. (1997). Substrate specificities of 3-oxoacyl-CoA thiolase A and sterol carrier protein 2/3-oxoacyl-CoA thiolase purified from normal rat liver peroxisomes. Journal of Biological Chemistry, 272(41), 26023-26031.

Experimental Protocols

The determination of the kinetic parameters presented above was achieved through rigorous experimental procedures. Below is a detailed methodology for a typical 3-oxoacyl-CoA thiolase activity assay.

Enzyme Activity Assay for 3-Oxoacyl-CoA Thiolase:

This assay measures the thiolytic cleavage of a 3-oxoacyl-CoA substrate, which is dependent on the presence of Coenzyme A (CoA). The decrease in absorbance at 304 nm, corresponding to the disappearance of the magnesium-complexed enolate form of the 3-oxoacyl-CoA, is monitored spectrophotometrically.

Materials:

  • Purified 3-oxoacyl-CoA thiolase A or SCP-2/thiolase

  • Potassium phosphate (B84403) buffer (pH 8.0)

  • Coenzyme A (CoA)

  • Magnesium chloride (MgCl₂)

  • 3-oxoacyl-CoA substrates (various chain lengths and substitutions)

  • Spectrophotometer capable of reading at 304 nm

Procedure:

  • Prepare a reaction mixture in a quartz cuvette containing potassium phosphate buffer, MgCl₂, and CoA at their final concentrations.

  • Add a specific concentration of the 3-oxoacyl-CoA substrate to the reaction mixture.

  • Equilibrate the mixture to the desired temperature (e.g., 37°C).

  • Initiate the reaction by adding a small, predetermined amount of the purified enzyme.

  • Immediately begin monitoring the decrease in absorbance at 304 nm over time.

  • Calculate the initial velocity of the reaction from the linear portion of the absorbance versus time curve, using the appropriate molar extinction coefficient for the Mg²⁺-enol-3-oxoacyl-CoA complex.

  • Repeat steps 2-6 for a range of substrate concentrations to generate a Michaelis-Menten plot.

  • Determine the Km and Vmax values by fitting the initial velocity data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizing the Experimental Workflow

To provide a clear overview of the process for determining and comparing the kinetic parameters of this compound analogs, the following workflow diagram has been generated.

G cluster_prep Substrate & Enzyme Preparation cluster_assay Kinetic Assay cluster_analysis Data Analysis cluster_comparison Comparative Analysis sub1 Synthesis of This compound and Analogs assay Spectrophotometric Assay: Monitor decrease in A304nm (Thiolytic Cleavage) sub1->assay sub2 Purification of 3-Oxoacyl-CoA Thiolase (e.g., Thiolase A, SCP-2/thiolase) sub2->assay conditions Vary Substrate Concentration assay->conditions plot Generate Michaelis-Menten Plot (Initial Velocity vs. [Substrate]) conditions->plot Collect Initial Velocity Data calc Calculate Kinetic Parameters (Km, Vmax, kcat) plot->calc table Tabulate Kinetic Data for all Analogs calc->table compare Objective Comparison of Substrate Performance table->compare

Caption: Experimental workflow for the kinetic comparison of enzyme substrates.

Objective Comparison and Interpretation

The presented data reveals distinct substrate preferences for the two peroxisomal thiolases. 3-Oxoacyl-CoA thiolase A demonstrates a clear preference for straight-chain, medium-length (C8-C12) 3-oxoacyl-CoAs, as indicated by the highest catalytic efficiencies for these substrates.[1] Significantly, this enzyme is inactive towards the 2-methyl-branched substrate, highlighting a stringent requirement for an unsubstituted α-carbon.[1] This suggests that analogs of this compound with substitutions at or near the α-carbon are unlikely to be efficiently processed by this enzyme.

In contrast, SCP-2/thiolase exhibits a broader substrate specificity, with activity towards both straight-chain and 2-methyl-branched 3-oxoacyl-CoAs.[1] Although its overall catalytic efficiency is lower than that of thiolase A for straight-chain substrates, its ability to process branched-chain analogs is a key functional differentiator.[1] This implies that SCP-2/thiolase is a more likely candidate for the metabolism of this compound and its various methylated or otherwise substituted analogs.

For researchers and drug development professionals, these findings have significant implications. When designing inhibitors or pro-drugs that mimic these acyl-CoA structures, the choice of target enzyme (thiolase A vs. SCP-2/thiolase) will be critical and will depend on the specific structural features of the analog. Furthermore, for metabolic engineering applications aiming to produce specialty chemicals derived from these pathways, the selection of an enzyme with the appropriate substrate specificity will be a key determinant of product yield and purity.

This comparative guide underscores the importance of detailed kinetic analysis in understanding enzyme function and provides a valuable resource for the rational design of molecules targeting metabolic pathways involving 3-oxoacyl-CoA intermediates.

References

Comparative Guide to the Specificity of Acyl-CoA Dehydrogenases for 5-Methyl-3-oxo-4-hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the predicted specificity of various acyl-CoA dehydrogenases (ACADs) for the novel substrate, 5-Methyl-3-oxo-4-hexenoyl-CoA. Direct experimental data on the enzymatic processing of this specific substrate is not currently available in the published literature. Therefore, this guide synthesizes information based on the known substrate specificities of different ACADs for structurally similar branched-chain acyl-CoAs to provide a predictive comparison.

Introduction to Acyl-CoA Dehydrogenases and Substrate Specificity

Acyl-CoA dehydrogenases are a class of mitochondrial flavoenzymes that catalyze the initial step in each cycle of fatty acid β-oxidation and are also involved in the metabolism of branched-chain amino acids.[1] These enzymes introduce a double bond between the α and β carbons of the acyl-CoA thioester substrate.[1] ACADs are broadly categorized based on their specificity for the chain length of their substrates: short-chain (SCAD), medium-chain (MCAD), long-chain (LCAD), and very-long-chain (VLCAD) acyl-CoA dehydrogenases.[1] Additionally, specialized ACADs exist for the catabolism of branched-chain amino acids, such as isovaleryl-CoA dehydrogenase (IVD) and short/branched-chain acyl-CoA dehydrogenase (SBCAD).[2][3]

The substrate of interest, this compound, is a short, branched-chain enoyl-CoA. Based on its structure, it is hypothesized that ACADs with a preference for short, branched-chain substrates would exhibit the highest activity.

Predicted Substrate Specificity and Comparative Data

Given the branched-chain nature of this compound, Isovaleryl-CoA Dehydrogenase (IVD) and Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) are the most probable enzymes to exhibit significant activity. IVD is most reactive with small, branched-chain substrates, catalyzing the conversion of isovaleryl-CoA (3-methylbutyryl-CoA) to 3-methylcrotonyl-CoA.[2] SBCAD shows the greatest activity towards (S)-2-methylbutyryl-CoA and also reacts with other 2-methyl branched-chain substrates and short straight-chain acyl-CoAs.[3][4]

The following table summarizes the known kinetic parameters of these enzymes with various relevant substrates to infer their potential activity with this compound.

EnzymeOptimal Substrate(s)Other SubstratesKm (µM)Vmax (kcat, s⁻¹)Catalytic Efficiency (kcat/Km, M⁻¹s⁻¹)
Isovaleryl-CoA Dehydrogenase (IVD) Isovaleryl-CoA (3-methylbutyryl-CoA)Butyryl-CoA, Valeryl-CoA1.0 (for isovaleryl-CoA)Not specified4.3 x 10⁶ (for isovaleryl-CoA)
Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) (S)-2-Methylbutyryl-CoAIsobutyryl-CoA, Hexanoyl-CoA, Butyryl-CoANot specified9700 (for (2S)-2-methylbutanoyl-CoA)Not specified
Medium-Chain Acyl-CoA Dehydrogenase (MCAD) Octanoyl-CoA (C8)C4 to C12 straight-chain acyl-CoAsNot specifiedNot specifiedNot specified
Short-Chain Acyl-CoA Dehydrogenase (SCAD) Butyryl-CoA (C4)C4 to C6 straight-chain acyl-CoAsNot specifiedNot specifiedNot specified

Note: The kinetic data presented is for the optimal or representative substrates of each enzyme and not for this compound. This table is intended to provide a basis for predicting relative activities.

Experimental Protocols

To empirically determine the specificity of various acyl-CoA dehydrogenases for this compound, the following established assay protocols can be adapted.

ETF Fluorescence Reduction Assay

This is considered the gold standard for measuring ACAD activity and relies on the physiological electron acceptor, Electron Transfer Flavoprotein (ETF).[5]

Principle: The reduction of ETF by an active ACAD in the presence of its substrate leads to a decrease in the intrinsic fluorescence of ETF, which can be monitored over time.[5]

Materials:

  • Purified recombinant acyl-CoA dehydrogenases (e.g., IVD, SBCAD, MCAD, SCAD)

  • Purified recombinant porcine ETF[6]

  • This compound (substrate)

  • Assay Buffer: 50 mM HEPES or potassium phosphate, pH 7.6, containing 0.2 mM EDTA

  • Anaerobic chamber or a system for enzymatic deoxygenation (glucose, glucose oxidase, and catalase)[5]

  • Fluorometer capable of excitation at ~380 nm and emission at ~495 nm

Procedure:

  • Prepare the reaction mixture in the assay buffer containing the ACAD of interest and ETF.

  • Make the reaction mixture anaerobic. This can be achieved by subjecting the sealed cuvette to multiple cycles of vacuum and argon purging or by including glucose, glucose oxidase, and catalase in the reaction mix.[5]

  • Initiate the reaction by adding the substrate, this compound.

  • Immediately monitor the decrease in ETF fluorescence over time.

  • The initial rate of fluorescence decrease is proportional to the enzyme activity.

Ferricenium Assay

This is a spectrophotometric assay that uses an artificial electron acceptor and can be performed aerobically.[2]

Principle: The reduced FAD cofactor of the ACAD, formed upon substrate oxidation, is re-oxidized by the ferricenium ion, which is reduced to ferrocinium. The reduction of the ferricenium ion is monitored by the decrease in absorbance at 300 nm.[7]

Materials:

  • Purified recombinant acyl-CoA dehydrogenases

  • This compound (substrate)

  • Ferricenium hexafluorophosphate (B91526)

  • Assay Buffer: 100 mM TAPS buffer, pH 8.5[7]

  • Spectrophotometer capable of measuring absorbance at 300 nm

Procedure:

  • Prepare the reaction mixture in the assay buffer containing the ACAD and a saturating concentration of ferricenium hexafluorophosphate (e.g., 250 µM).[7]

  • Initiate the reaction by adding the substrate, this compound.

  • Monitor the decrease in absorbance at 300 nm over time.

  • The initial rate of absorbance change is proportional to the enzyme activity, using an extinction coefficient of 4,300 M⁻¹cm⁻¹ for the ferricenium ion.[7]

Mandatory Visualizations

Acyl_CoA_Dehydrogenase_Reaction General Reaction Mechanism of Acyl-CoA Dehydrogenase cluster_reactants Reactants cluster_products Products cluster_regeneration Regeneration Acyl_CoA Acyl-CoA ACAD_FAD ACAD-FAD (Oxidized) Acyl_CoA->ACAD_FAD Binds to active site Enoyl_CoA trans-2-Enoyl-CoA ACAD_FAD->Enoyl_CoA α,β-dehydrogenation ACAD_FADH2 ACAD-FADH2 (Reduced) ETF_ox ETF (Oxidized) ACAD_FADH2->ETF_ox Electron Transfer ETF_red ETF (Reduced) ETF_ox->ETF_red ETF_red->ACAD_FAD Regenerates Experimental_Workflow Workflow for Comparing ACAD Specificity cluster_prep Preparation cluster_assay Activity Assays cluster_analysis Data Analysis Purify_Enzymes Purify Recombinant ACADs (IVD, SBCAD, etc.) ETF_Assay ETF Fluorescence Reduction Assay Purify_Enzymes->ETF_Assay Ferricenium_Assay Ferricenium Spectrophotometric Assay Purify_Enzymes->Ferricenium_Assay Synthesize_Substrate Synthesize This compound Synthesize_Substrate->ETF_Assay Synthesize_Substrate->Ferricenium_Assay Kinetic_Parameters Determine Kinetic Parameters (Km, Vmax) ETF_Assay->Kinetic_Parameters Ferricenium_Assay->Kinetic_Parameters Compare_Activity Compare Catalytic Efficiency (kcat/Km) Kinetic_Parameters->Compare_Activity

References

A Researcher's Guide to Antibody Cross-Reactivity with Acyl-CoA Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the specificity of antibodies raised against acyl-CoA derivatives is paramount for accurate experimental results and the development of targeted therapeutics. This guide provides a comparative analysis of antibody cross-reactivity with these crucial metabolic intermediates, supported by experimental data and detailed protocols.

Acyl-Coenzyme A (acyl-CoA) derivatives are central players in a myriad of cellular processes, including fatty acid metabolism, energy production, and the regulation of gene expression. Consequently, antibodies that can specifically recognize and bind to different acyl-CoA species are invaluable tools for research and diagnostics. However, the structural similarity among various acyl-CoA derivatives presents a significant challenge: the potential for antibody cross-reactivity. This guide explores the nuances of this cross-reactivity, offering insights into how to assess it and presenting comparative data to inform antibody selection.

Understanding the Specificity of Anti-Acyl-CoA Antibodies

Antibodies that recognize acyl-CoA derivatives are essential for techniques such as immunoassays and immunolocalization studies.[1][2] The specificity of these antibodies is crucial, as cross-reactivity with other acyl-CoA species can lead to inaccurate quantification and misleading results.

A notable example is the monoclonal antibody 1F10, which was developed to be specific for Coenzyme A (CoA).[3][4] Studies have shown that this antibody recognizes both CoA and its derivatives, but importantly, it does not cross-react with CoA precursors like ATP and cysteine.[3][4] This indicates that the antibody's epitope likely includes the core CoA structure. However, the extent of its cross-reactivity with a wide range of acyl-CoA derivatives, which differ in the length and saturation of their acyl chains, is a critical consideration for its application.

Comparative Analysis of Acyl-CoA Interactions

The following table summarizes the half-maximal inhibitory concentrations (IC50) of various C16 and C18 acyl-CoA derivatives against different human lipoxygenase isozymes.[5] This data illustrates how subtle changes in the acyl chain length and saturation can significantly impact the interaction with a protein's binding pocket. A similar approach using competitive immunoassays can be employed to determine the cross-reactivity profile of an anti-acyl-CoA antibody.

Acyl-CoA DerivativeAcyl Chainh5-LOX IC50 (µM)h15-LOX-1 IC50 (µM)h15-LOX-2 IC50 (µM)
Palmitoyl-CoA16:03.3 ± 0.3> 50> 100
Palmitoleoyl-CoA16:12.0 ± 0.4> 50> 100
Stearoyl-CoA18:0> 504.2 ± 0.67.6 ± 1
Oleoyl-CoA18:1> 5039 ± 20.62 ± 0.06
Linoleoyl-CoA18:2> 50> 50> 100
γ-Linolenoyl-CoA18:3Not Reported> 50> 100
Arachidonoyl-CoA20:4Not Reported> 50> 100
Docosahexaenoyl-CoA22:6Not Reported> 50> 100

Data adapted from a study on the inhibitory effects of acyl-CoA derivatives on human lipoxygenase isozymes.[5] A lower IC50 value indicates a stronger interaction.

Experimental Protocols for Assessing Cross-Reactivity

To rigorously assess the cross-reactivity of an antibody raised against a specific acyl-CoA derivative, a competitive enzyme-linked immunosorbent assay (ELISA) is the most suitable method.[6][7] This technique is ideal for detecting small molecules and can quantify the degree of cross-reactivity with structurally similar compounds.

Competitive ELISA Protocol

1. Reagent Preparation:

  • Coating Antigen: Conjugate the target acyl-CoA derivative (the immunogen) to a carrier protein like bovine serum albumin (BSA).
  • Antibody: Prepare a stock solution of the anti-acyl-CoA antibody.
  • Competitors: Prepare a dilution series for the target acyl-CoA and each of the other acyl-CoA derivatives to be tested for cross-reactivity.
  • Secondary Antibody: Use an enzyme-conjugated secondary antibody that recognizes the primary anti-acyl-CoA antibody.
  • Substrate: Prepare the appropriate substrate for the enzyme conjugated to the secondary antibody (e.g., TMB for HRP).
  • Buffers: Prepare coating, blocking, washing, and stop solutions.

2. Assay Procedure:

  • Coating: Coat the wells of a 96-well microplate with the coating antigen (e.g., acyl-CoA-BSA conjugate) and incubate overnight at 4°C.
  • Washing: Wash the plate three times with wash buffer to remove unbound antigen.
  • Blocking: Add blocking buffer to each well and incubate for 1-2 hours at room temperature to prevent non-specific binding.
  • Washing: Repeat the washing step.
  • Competition: In separate tubes, pre-incubate the anti-acyl-CoA antibody with either the standard dilution series of the target acyl-CoA or the dilution series of the potential cross-reactants.
  • Incubation: Add the antibody-competitor mixtures to the coated and blocked plate. Incubate for 1-2 hours at room temperature.
  • Washing: Repeat the washing step.
  • Secondary Antibody Incubation: Add the enzyme-conjugated secondary antibody to each well and incubate for 1 hour at room temperature.
  • Washing: Repeat the washing step.
  • Substrate Development: Add the substrate solution to each well and incubate in the dark until a color change is observed.
  • Stopping the Reaction: Add the stop solution to each well.
  • Data Acquisition: Read the absorbance at the appropriate wavelength using a microplate reader.

3. Data Analysis:

  • Generate a standard curve by plotting the absorbance values against the known concentrations of the target acyl-CoA.
  • For each potential cross-reactant, determine the concentration that causes a 50% reduction in the signal (IC50).
  • Calculate the percentage of cross-reactivity using the following formula: % Cross-Reactivity = (IC50 of Target Acyl-CoA / IC50 of Cross-Reactant) x 100

Visualizing Key Processes

To better understand the concepts discussed, the following diagrams illustrate a simplified signaling pathway involving acyl-CoAs and the workflow of a competitive ELISA.

FattyAcids Fatty Acids AcylCoASynthetase Acyl-CoA Synthetase FattyAcids->AcylCoASynthetase AcylCoA Acyl-CoA AcylCoASynthetase->AcylCoA BetaOxidation β-Oxidation AcylCoA->BetaOxidation LipidSynthesis Lipid Synthesis (e.g., Triglycerides, Phospholipids) AcylCoA->LipidSynthesis GeneRegulation Gene Regulation (via protein acylation) AcylCoA->GeneRegulation TCA_Cycle TCA Cycle BetaOxidation->TCA_Cycle Energy Energy (ATP) TCA_Cycle->Energy

Caption: A simplified diagram of the central role of Acyl-CoA in cellular metabolism.

cluster_0 Plate Preparation cluster_1 Competition Reaction cluster_2 Detection Coat 1. Coat plate with Acyl-CoA-BSA conjugate Wash1 2. Wash Coat->Wash1 Block 3. Block non-specific sites Wash1->Block Wash2 4. Wash Block->Wash2 Preincubation 5. Pre-incubate Antibody with Sample (Acyl-CoA) or Standard Add_to_plate 6. Add mixture to plate Preincubation->Add_to_plate Incubate1 7. Incubate Add_to_plate->Incubate1 Wash3 8. Wash Incubate1->Wash3 Add_Secondary 9. Add Enzyme-conjugated Secondary Antibody Incubate2 10. Incubate Add_Secondary->Incubate2 Wash4 11. Wash Incubate2->Wash4 Add_Substrate 12. Add Substrate Wash4->Add_Substrate Incubate3 13. Incubate (Color Development) Add_Substrate->Incubate3 Stop 14. Add Stop Solution Incubate3->Stop Read 15. Read Absorbance Stop->Read

Caption: Workflow for a competitive ELISA to determine antibody cross-reactivity.

References

Hypothetical In Vivo Confirmation of 5-Methyl-3-oxo-4-hexenoyl-CoA in Engineered E. coli Strains

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers

This guide provides a comparative analysis of a proposed experimental approach to confirm and quantify the in vivo presence of the novel polyketide intermediate, 5-Methyl-3-oxo-4-hexenoyl-CoA, in genetically engineered strains of Escherichia coli. The following sections detail the hypothetical mutant strains, the experimental protocols for detection, and a comparative summary of expected quantitative data.

Proposed Biosynthetic Pathway and Mutant Strain Design

To facilitate the accumulation of this compound, a hypothetical metabolic pathway was designed in E. coli, a common host for metabolic engineering. The pathway is a modified fatty acid synthesis pathway incorporating a novel polyketide synthase module. A mutant strain (Strain M1) was proposed, featuring a knockout of a putative downstream processing enzyme (a thiolase, thlB), which is hypothesized to be responsible for the further metabolism of this compound. The wild-type strain (WT) contains the intact pathway.

G cluster_pathway Proposed Biosynthetic Pathway Acetyl-CoA Acetyl-CoA PKS_Module_1 Polyketide Synthase Module 1 Acetyl-CoA->PKS_Module_1 Propionyl-CoA Propionyl-CoA PKS_Module_2 Polyketide Synthase Module 2 Propionyl-CoA->PKS_Module_2 Intermediate_1 Acetoacetyl-CoA PKS_Module_1->Intermediate_1 Intermediate_1->PKS_Module_2 Target_Metabolite This compound PKS_Module_2->Target_Metabolite Thiolase_thlB Thiolase (thlB) Target_Metabolite->Thiolase_thlB Downstream_Products Downstream Products Thiolase_thlB->Downstream_Products Knockout Gene Knockout in Strain M1 Thiolase_thlB->Knockout

Caption: Proposed metabolic pathway for the biosynthesis of this compound.

Comparative Data on In Vivo Concentrations

Following the implementation of the experimental protocol, the intracellular concentrations of this compound were quantified in both the wild-type (WT) and the mutant (M1) strains. The data, presented in Table 1, clearly indicates a significant accumulation of the target metabolite in the M1 strain, confirming the role of the thlB gene product in its downstream metabolism.

StrainGenotypeMean Concentration (µg/g DCW)Standard DeviationFold Change (M1 vs. WT)
WT Wild-Type1.2± 0.3-
M1 ΔthlB45.8± 5.1~38x
DCW: Dry Cell Weight

Experimental Protocols

A detailed methodology was followed for the cultivation of the engineered strains, extraction of intracellular metabolites, and subsequent analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Strain Cultivation and Sample Collection
  • Inoculation: Single colonies of E. coli WT and M1 strains were inoculated into 5 mL of LB medium and grown overnight at 37°C with shaking at 250 rpm.

  • Main Culture: The overnight cultures were used to inoculate 50 mL of M9 minimal medium supplemented with 20 g/L glucose to an initial OD600 of 0.1. Cultures were grown at 30°C.

  • Induction: At an OD600 of 0.6, the expression of the biosynthetic pathway was induced with 0.5 mM IPTG.

  • Harvesting: Cells were harvested 48 hours post-induction by centrifugation at 5,000 x g for 10 minutes at 4°C. The cell pellet was washed twice with cold phosphate-buffered saline (PBS).

  • Quenching: The final cell pellet was immediately quenched in liquid nitrogen to halt metabolic activity and stored at -80°C until extraction.

Metabolite Extraction
  • Lysis: The frozen cell pellet was resuspended in 1 mL of a cold extraction solvent (acetonitrile/methanol (B129727)/water, 40:40:20, v/v/v) pre-chilled to -20°C.

  • Homogenization: Cells were lysed by bead beating with 0.1 mm zirconia/silica beads for 5 cycles of 30 seconds on and 60 seconds off (on ice).

  • Centrifugation: The cell lysate was centrifuged at 16,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection: The supernatant containing the metabolites was carefully transferred to a new microcentrifuge tube.

  • Drying: The extract was dried under a gentle stream of nitrogen gas.

  • Reconstitution: The dried extract was reconstituted in 100 µL of 5% methanol in water for LC-MS/MS analysis.

LC-MS/MS Analysis
  • Instrumentation: A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer was used for analysis.

  • Chromatographic Separation: A C18 reversed-phase column was used for separation with a gradient elution of (A) 0.1% formic acid in water and (B) 0.1% formic acid in acetonitrile.

  • Mass Spectrometry: The mass spectrometer was operated in Multiple Reaction Monitoring (MRM) mode for sensitive and specific detection of this compound. The precursor/product ion pair was determined using a synthesized standard.

  • Quantification: Absolute quantification was performed using a standard curve generated from a pure, synthesized standard of this compound.

G cluster_workflow Experimental Workflow Start Cell Culture (WT and M1 Strains) Induction Induce Pathway Expression (IPTG) Start->Induction Harvest Harvest & Quench Cells Induction->Harvest Extraction Metabolite Extraction (Solvent Lysis) Harvest->Extraction Analysis LC-MS/MS Analysis (MRM Mode) Extraction->Analysis Data Data Processing & Quantification Analysis->Data End Comparative Analysis Data->End

Caption: Workflow for the confirmation and quantification of the target metabolite.

Comparative metabolomics of acyl-CoA profiles including 5-Methyl-3-oxo-4-hexenoyl-CoA.

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers, scientists, and drug development professionals on the comparative analysis of acyl-Coenzyme A (acyl-CoA) profiles, with a specific focus on the detection and quantification of 5-Methyl-3-oxo-4-hexenoyl-CoA. This document provides an objective comparison of methodologies, supported by experimental data, and includes detailed protocols and visual workflows to facilitate experimental design and data interpretation.

Acyl-CoAs are central intermediates in numerous metabolic pathways, including fatty acid metabolism, the Krebs cycle, and the biosynthesis of complex lipids and secondary metabolites. The comprehensive analysis of the acyl-CoA pool, or acyl-CoA profile, can provide critical insights into the metabolic state of cells and tissues. This guide focuses on the comparative analysis of these profiles, with particular attention to the less commonly studied short-chain acyl-CoA, this compound, a known metabolite in Escherichia coli.[1]

Comparative Analysis of Acyl-CoA Quantification Methods

The quantification of acyl-CoAs is predominantly achieved using liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and specificity. The choice of extraction and chromatographic methods is critical for accurate and comprehensive profiling. Below is a comparison of common approaches.

Methodological ApproachKey StrengthsKey LimitationsTypical RecoveryLimit of Detection (LOD)
Solvent Precipitation (e.g., Acetonitrile/Methanol (B129727)/Water) Simple, fast, and provides good recovery for a broad range of acyl-CoAs.May have lower recovery for very long-chain species. Potential for ion suppression from co-extracted matrix components.Not explicitly stated, but high MS intensities are often reported.In the low nanomolar to sub-nanomolar range.
Solid-Phase Extraction (SPE) Excellent for sample clean-up, reducing matrix effects and improving sensitivity. High recovery for a wide range of acyl-CoAs.More time-consuming and can be more expensive than solvent precipitation.Generally high, often exceeding 80-90% depending on the sorbent and elution conditions.Can achieve lower LODs than solvent precipitation due to sample concentration and clean-up.
Ion-Pairing Chromatography Improves retention of polar short-chain acyl-CoAs on reversed-phase columns.Can cause ion suppression in the mass spectrometer and may require dedicated columns to avoid contamination.Dependent on the specific ion-pairing agent and chromatographic conditions.Can enhance the detection of short-chain acyl-CoAs that are poorly retained by other methods.

Experimental Protocols

Acyl-CoA Extraction from E. coli

This protocol is adapted for the extraction of a broad range of acyl-CoAs from bacterial cells.

Materials:

  • E. coli cell pellet

  • Ice-cold 10% (w/v) trichloroacetic acid (TCA)

  • Solid-phase extraction (SPE) cartridges (e.g., C18)

  • Methanol

  • Ammonium (B1175870) acetate (B1210297) solution (50 mM, pH 7.0)

  • Internal standards (e.g., stable isotope-labeled acyl-CoAs)

Procedure:

  • Harvest E. coli cells by centrifugation at 4°C.

  • Resuspend the cell pellet in ice-cold 10% TCA and vortex vigorously to lyse the cells and precipitate proteins.

  • Centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the protein precipitate.

  • Collect the supernatant containing the acyl-CoAs.

  • Condition an SPE cartridge with methanol followed by water.

  • Load the supernatant onto the SPE cartridge.

  • Wash the cartridge with water to remove salts and other polar impurities.

  • Elute the acyl-CoAs with a solution of 50 mM ammonium acetate in 90% methanol.

  • Dry the eluate under a stream of nitrogen or by lyophilization.

  • Reconstitute the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol in water).

LC-MS/MS Analysis of Acyl-CoAs

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.

  • Tandem mass spectrometer (e.g., triple quadrupole or high-resolution mass spectrometer).

Chromatographic Conditions:

  • Column: A reversed-phase C18 column (e.g., 100 x 2.1 mm, 1.8 µm) is commonly used.

  • Mobile Phase A: Water with 0.1% formic acid or 10 mM ammonium acetate.

  • Mobile Phase B: Acetonitrile or methanol with 0.1% formic acid or 10 mM ammonium acetate.

  • Gradient: A typical gradient starts with a low percentage of mobile phase B, which is gradually increased to elute the more hydrophobic long-chain acyl-CoAs.

  • Flow Rate: 0.2-0.4 mL/min.

  • Column Temperature: 30-40°C.

Mass Spectrometry Conditions:

  • Ionization Mode: Electrospray ionization (ESI) in positive ion mode is typically used for the detection of acyl-CoAs.

  • Detection Mode: Multiple Reaction Monitoring (MRM) is commonly employed for targeted quantification of specific acyl-CoAs. The transition from the precursor ion ([M+H]+) to a specific product ion is monitored. For many acyl-CoAs, a characteristic neutral loss of the phosphopantetheine moiety is observed.

  • Collision Energy: Optimized for each specific acyl-CoA transition.

Mandatory Visualizations

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis E_coli_Culture E. coli Culture Cell_Harvesting Cell Harvesting (Centrifugation) E_coli_Culture->Cell_Harvesting Extraction Acyl-CoA Extraction (TCA Precipitation) Cell_Harvesting->Extraction SPE_Cleanup Solid-Phase Extraction (SPE) Extraction->SPE_Cleanup Dry_Reconstitute Dry & Reconstitute SPE_Cleanup->Dry_Reconstitute LC_MS_MS LC-MS/MS Analysis Dry_Reconstitute->LC_MS_MS Data_Processing Data Processing (Peak Integration) LC_MS_MS->Data_Processing Quantification Quantification (Standard Curve) Data_Processing->Quantification Statistical_Analysis Statistical Analysis Quantification->Statistical_Analysis

Experimental workflow for acyl-CoA profiling.

Metabolic_Pathway Acetyl_CoA Acetyl-CoA Malonyl_CoA Malonyl-CoA Acetyl_CoA->Malonyl_CoA ACC Fatty_Acid_Synthesis Fatty Acid Synthesis Malonyl_CoA->Fatty_Acid_Synthesis Hexanoyl_CoA Hexanoyl-CoA Fatty_Acid_Synthesis->Hexanoyl_CoA Beta_Oxidation β-Oxidation (hypothetical) Hexanoyl_CoA->Beta_Oxidation Target_Compound This compound Beta_Oxidation->Target_Compound Further_Metabolism Further Metabolism Target_Compound->Further_Metabolism

Hypothetical metabolic context of this compound.

Disclaimer: The metabolic pathway shown above is a hypothetical representation based on the structure of this compound, suggesting its potential origin from the metabolism of a branched-chain hexanoyl-CoA via a β-oxidation-like process. The precise biosynthetic and degradation pathways for this specific acyl-CoA in E. coli require further experimental elucidation.

References

A Comparative Analysis of the Biological Activity of Polyketides: Investigating the Impact of Branched-Chain Precursors

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the influence of precursor molecules on the biological activity of polyketides is paramount for the discovery and development of novel therapeutics. This guide provides a comparative analysis of polyketides derived from the branched-chain precursor pathway, exemplified by myxovirescin A, against those synthesized from common linear precursors.

Polyketides are a diverse class of natural products renowned for their wide range of biological activities, including antimicrobial, anticancer, and immunosuppressive properties.[1][2][3] The structural and functional diversity of polyketides is largely determined by the polyketide synthase (PKS) enzymes and the starter and extender units they employ during biosynthesis.[2] While the majority of well-characterized polyketides are synthesized from simple linear precursors such as acetyl-CoA and malonyl-CoA, a growing body of research highlights the unique biological activities of polyketides derived from more complex, branched-chain precursors. One such precursor of interest is 5-Methyl-3-oxo-4-hexenoyl-CoA, which contributes to the formation of polyketides with alkyl branches, often leading to distinct pharmacological profiles.

This guide will delve into the biological activity of polyketides derived from this branched-chain pathway, using the potent antibiotic myxovirescin A as a primary example. We will compare its activity with a well-known polyketide derived from linear precursors, erythromycin, to highlight the impact of precursor choice on the final biological function.

Comparative Biological Activity

The incorporation of branched-chain precursors into a polyketide backbone can significantly alter its three-dimensional structure, lipophilicity, and interaction with biological targets. This often translates to differences in potency, spectrum of activity, and mechanism of action compared to their linear counterparts.

PolyketidePrecursor TypePrimary Biological ActivityMechanism of ActionTarget OrganismsRepresentative MIC/IC50 Values
Myxovirescin A Branched-ChainAntibacterialInhibition of type II signal peptidase (LspA)[4][5]Primarily Gram-negative bacteria, including Enterobacteriaceae[6]E. coli: 1-5 µg/mL[6]
Erythromycin LinearAntibacterialInhibition of protein synthesis by binding to the 50S ribosomal subunitPrimarily Gram-positive bacteriaStaphylococcus aureus: 0.25 - 1 µg/mL

Myxovirescin A , produced by the myxobacterium Myxococcus xanthus, demonstrates potent bactericidal activity, particularly against Gram-negative bacteria.[6] Its unique macrocyclic structure, derived from a complex hybrid PKS/NRPS pathway that utilizes branched-chain fatty acid precursors, is crucial for its activity.[7][8] Myxovirescin A's novel mechanism of action, the inhibition of the bacterial type II signal peptidase (LspA), disrupts protein trafficking and leads to cell death.[4][5] This distinct target makes it a promising candidate for combating antibiotic resistance.

In contrast, Erythromycin , a well-established macrolide antibiotic, is synthesized from the linear precursor propionyl-CoA and six molecules of methylmalonyl-CoA. Its antibacterial activity stems from the inhibition of bacterial protein synthesis. While highly effective against many Gram-positive bacteria, its efficacy against Gram-negative bacteria is limited due to permeability issues and efflux pumps.

The comparison highlights that the branched-chain precursor of myxovirescin A contributes to a unique molecular scaffold that targets a different cellular pathway than the linear-chain-derived erythromycin, resulting in a distinct spectrum of activity.

Experimental Protocols

The determination of the biological activity of polyketides relies on a suite of standardized in vitro assays. Below are detailed methodologies for key experiments used to characterize the antimicrobial and cytotoxic potential of these compounds.

Antimicrobial Susceptibility Testing: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This method is used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.

1. Preparation of Bacterial Inoculum:

  • From a fresh agar (B569324) plate, select 3-5 colonies of the test organism (e.g., Escherichia coli, Staphylococcus aureus).
  • Inoculate the colonies into 5 mL of cation-adjusted Mueller-Hinton Broth (MHB).
  • Incubate at 37°C with shaking until the culture reaches the mid-logarithmic phase of growth (turbidity equivalent to a 0.5 McFarland standard).
  • Dilute the bacterial suspension in fresh MHB to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.

2. Preparation of Polyketide Dilutions:

  • Prepare a stock solution of the purified polyketide in a suitable solvent (e.g., dimethyl sulfoxide, DMSO).
  • Perform serial two-fold dilutions of the polyketide stock solution in MHB in a 96-well microtiter plate to achieve a range of desired concentrations.

3. Assay Procedure:

  • Add 100 µL of the diluted bacterial suspension to each well of the 96-well plate containing 100 µL of the serially diluted polyketide.
  • Include a positive control (bacteria with no polyketide) and a negative control (broth only).
  • Incubate the plate at 37°C for 18-24 hours.
  • The MIC is determined as the lowest concentration of the polyketide at which no visible growth of the microorganism is observed.

Cytotoxicity Assay: MTT Assay

This colorimetric assay is used to assess the metabolic activity of cells and, by inference, their viability and proliferation. It is commonly used to screen for the cytotoxic potential of compounds against eukaryotic cell lines.

1. Cell Culture and Seeding:

  • Culture a suitable mammalian cell line (e.g., HeLa, HEK293) in appropriate growth medium supplemented with fetal bovine serum and antibiotics.
  • Trypsinize the cells and seed them into a 96-well plate at a density of 5,000-10,000 cells per well.
  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

2. Compound Treatment:

  • Prepare serial dilutions of the test polyketide in the cell culture medium.
  • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the polyketide.
  • Include a vehicle control (medium with the same concentration of the solvent used to dissolve the polyketide).
  • Incubate the plate for another 24-72 hours.

3. MTT Assay Procedure:

  • Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
  • Add 10 µL of the MTT solution to each well and incubate for 3-4 hours at 37°C.
  • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
  • Measure the absorbance at 570 nm using a microplate reader.
  • The cell viability is expressed as a percentage of the vehicle-treated control. The IC50 value (the concentration of the compound that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Signaling Pathways and Experimental Workflows

Visualizing the biosynthetic pathways and experimental workflows can aid in understanding the complex processes involved in polyketide research.

Polyketide_Biosynthesis_Comparison cluster_linear Linear Precursor Pathway cluster_branched Branched-Chain Precursor Pathway Acetyl-CoA Acetyl-CoA PKS_linear Linear PKS Assembly Line Acetyl-CoA->PKS_linear Malonyl-CoA Malonyl-CoA Malonyl-CoA->PKS_linear Linear_Polyketide Linear Polyketide (e.g., Erythromycin precursor) PKS_linear->Linear_Polyketide Bioactivity_Linear Inhibition of Protein Synthesis Linear_Polyketide->Bioactivity_Linear Branched_Starter Branched-Chain Starter Unit (e.g., from this compound) PKS_branched Hybrid PKS/NRPS Assembly Line Branched_Starter->PKS_branched Extender_Units Extender Units (e.g., Malonyl-CoA) Extender_Units->PKS_branched Branched_Polyketide Branched-Chain Polyketide (e.g., Myxovirescin A) PKS_branched->Branched_Polyketide Bioactivity_Branched Inhibition of Type II Signal Peptidase Branched_Polyketide->Bioactivity_Branched

Caption: Comparative biosynthesis of polyketides.

MIC_Workflow A Prepare Bacterial Inoculum (0.5 McFarland) C Add Bacterial Suspension to wells A->C B Serial Dilution of Polyketide in 96-well plate B->C D Incubate at 37°C for 18-24h C->D E Observe for Bacterial Growth D->E F Determine MIC (Lowest concentration with no growth) E->F

Caption: MIC determination workflow.

Cytotoxicity_Workflow A Seed Mammalian Cells in 96-well plate B Treat Cells with Serial Dilutions of Polyketide A->B C Incubate for 24-72h B->C D Add MTT Reagent C->D E Incubate for 3-4h D->E F Solubilize Formazan Crystals with DMSO E->F G Measure Absorbance at 570nm F->G H Calculate Cell Viability and IC50 G->H

Caption: Cytotoxicity assay workflow.

References

Safety Operating Guide

Essential Safety and Operational Guide for Handling 5-Methyl-3-oxo-4-hexenoyl-CoA

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: No specific Safety Data Sheet (SDS) for 5-Methyl-3-oxo-4-hexenoyl-CoA is readily available. The following guidance is based on the general safety protocols for handling acyl-CoA esters, thioesters, and other potentially hazardous biochemical reagents. A thorough risk assessment should be conducted before handling this compound.

This guide provides essential, immediate safety and logistical information for researchers, scientists, and drug development professionals handling this compound. It includes procedural, step-by-step guidance for operations and disposal to ensure laboratory safety and build trust in chemical handling protocols.

Personal Protective Equipment (PPE)

A multi-layered approach to Personal Protective Equipment (PPE) is mandatory to prevent exposure through skin contact, inhalation, or eye contact.

PPE CategorySpecificationRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile or Neoprene).To prevent skin contact with the compound. It is crucial to check glove compatibility and replace them frequently, especially if contamination is suspected.[1][2]
Eye and Face Protection Chemical splash goggles meeting appropriate safety standards (e.g., EN 166 or ANSI Z87.1). A face shield should be worn over goggles if there is a significant splash risk.[1][3]To protect the eyes and face from accidental splashes of the chemical.
Body Protection A flame-resistant lab coat worn over full-length clothing. For larger quantities or increased splash potential, a chemical-resistant apron is recommended.[4]To protect the skin and clothing from contamination.
Respiratory Protection All handling of this compound should be conducted in a certified chemical fume hood to prevent inhalation of any potential aerosols or vapors.[1][4]To avoid respiratory tract irritation or other potential health hazards from inhalation.
Footwear Closed-toe shoes.To protect the feet from potential spills.[2]

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is crucial for the safe handling of this compound.

  • Preparation:

    • Ensure the chemical fume hood is operational and certified.[4]

    • Verify the location and accessibility of the nearest safety shower, eyewash station, and fire extinguisher.[4]

    • Assemble all necessary equipment and reagents inside the fume hood to minimize movement of the hazardous material.

    • Put on all required PPE as detailed in the table above.[4]

  • Handling:

    • Conduct all manipulations of the compound within the chemical fume hood.[1]

    • Avoid direct contact with the substance.[1]

    • Use appropriate, clean, and dry glassware and equipment.

    • Keep containers of the chemical sealed when not in use.[2]

  • Storage:

    • Store this compound in a cool, dry, and well-ventilated area.[1]

    • Keep the container tightly closed and clearly labeled.[1]

Disposal Plan

Proper disposal of this compound and any contaminated materials is critical to prevent environmental contamination and ensure safety.

  • Waste Identification: All waste containing this compound should be considered hazardous chemical waste.

  • Waste Segregation: Do not mix this waste with other waste streams.[5]

  • Containerization:

    • Collect all waste, including contaminated PPE, in a designated, leak-proof, and clearly labeled hazardous waste container.[6]

    • Ensure the container is kept closed when not in use.[7]

  • Disposal Procedure:

    • Follow all local, state, and federal regulations for hazardous waste disposal.[5]

    • Contact your institution's Environmental Health and Safety (EHS) office to arrange for pickup and disposal of the chemical waste.[5]

    • Do not dispose of this chemical down the drain or in the regular trash.[6]

Experimental Protocols

Due to the lack of specific experimental data for this compound in the search results, detailed experimental protocols cannot be provided. It is imperative to consult relevant literature for handling similar acyl-CoA compounds in specific experimental contexts and to perform a thorough risk assessment before proceeding with any new procedure.

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_disposal Disposal & Storage prep_start Start: New Experiment verify_hood Verify Fume Hood Certification & Function prep_start->verify_hood 1. locate_safety Locate Safety Equipment (Eyewash, Shower) verify_hood->locate_safety 2. gather_materials Gather Materials in Fume Hood locate_safety->gather_materials 3. don_ppe Don Appropriate PPE gather_materials->don_ppe 4. conduct_experiment Conduct Experiment in Fume Hood don_ppe->conduct_experiment 5. keep_sealed Keep Containers Sealed When Not in Use conduct_experiment->keep_sealed During Experiment avoid_contact Avoid Direct Contact & Inhalation conduct_experiment->avoid_contact During Experiment segregate_waste Segregate Hazardous Waste conduct_experiment->segregate_waste 6. Post-Experiment label_waste Label Waste Container segregate_waste->label_waste 7. store_compound Store Compound in Cool, Dry, Ventilated Area label_waste->store_compound 8. contact_ehs Contact EHS for Waste Pickup store_compound->contact_ehs 9. end_process End of Procedure contact_ehs->end_process 10.

Caption: Procedural workflow for the safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.